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  • Product: 5-Amino-4-methyl-2-nitrobenzoic acid
  • CAS: 204254-63-7

Core Science & Biosynthesis

Foundational

The Pharmacophoric Mechanism of Action of 5-Amino-4-methyl-2-nitrobenzoic acid (5-AMNBA) in Targeted Drug Discovery

Executive Summary In modern rational drug design, the "mechanism of action" (MoA) of an active pharmaceutical ingredient (API) is inextricably linked to the structural logic of its synthetic precursors. 5-Amino-4-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the "mechanism of action" (MoA) of an active pharmaceutical ingredient (API) is inextricably linked to the structural logic of its synthetic precursors. 5-Amino-4-methyl-2-nitrobenzoic acid (5-AMNBA, CAS: 204254-63-7) is not a standalone therapeutic agent; rather, it is a highly programmable pro-pharmacophore . Its true mechanism of action lies in its orthogonal chemical reactivity, which allows medicinal chemists to predictably translate its functional groups into potent, target-specific biological interactions—most notably as ATP-competitive kinase inhibitors and dual-action apoptotic protein antagonists.

This whitepaper deconstructs the chemical causality and biological translation of 5-AMNBA, providing a comprehensive guide to its utility in synthesizing advanced targeted therapeutics.

The Chemical Mechanism: Orthogonal Reactivity and Synthon Logic

The structural brilliance of 5-AMNBA lies in the precise spatial arrangement of its four functional groups around the benzene ring. As a building block, its MoA is defined by how these groups dictate regioselective synthesis, preventing unwanted side reactions and enabling the construction of complex heterocycles like benzimidazoles.

  • C1-Carboxylic Acid (The Anchor): Serves as the primary point of attachment for amide coupling.

  • C2-Nitro Group (The Latent Nucleophile): Acts as a highly electron-withdrawing protecting group during initial couplings. Once reduced to an amine, it perfectly positions a nucleophile ortho to the C1-amide, driving spontaneous cyclization into a rigid benzimidazole core.

  • C4-Methyl Group (The Hydrophobic Shield): Provides essential steric bulk. In the final drug molecule, this methyl group projects into hydrophobic pockets (e.g., the kinase gatekeeper region), enhancing Lipophilic Ligand Efficiency (LLE).

  • C5-Amino Group (The Solvent Vector): Remains available for late-stage functionalization (e.g., Buchwald-Hartwig cross-coupling or urea formation) to attach solubilizing groups that project into the solvent-exposed regions of a target protein.

This logic is foundational in the 1 [3], where substituted nitrobenzoic acids are utilized to generate massive, diverse chemical spaces for high-throughput screening.

ChemWorkflow N1 5-AMNBA (Starting Material) N2 Amide Coupling (C1-COOH) N1->N2 N3 Nitro Reduction (C2-NO2 to NH2) N2->N3 N4 Cyclization (Benzimidazole) N3->N4

Caption: Chemical transformation workflow of 5-AMNBA into a benzimidazole pharmacophore.

The Biological Mechanism: Pharmacophore Translation

Once 5-AMNBA is chemically translated into a mature API scaffold (such as a benzimidazole or a 2,5-substituted benzamide), its biological mechanism of action takes effect.

A. Kinase Hinge Region Binding (Type I Inhibition)

The most prominent application of 5-AMNBA derivatives is in the design of Type I kinase inhibitors. The rigidified core mimics the adenine ring of ATP. As detailed in foundational studies on 2 [1], the nitrogen atoms of the benzimidazole core form critical, canonical hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (specifically at positions GK+1 and GK+3 relative to the gatekeeper residue). The C4-methyl group derived from 5-AMNBA avoids steric clashes with the gatekeeper, locking the inhibitor into the active site and displacing ATP.

B. Dual-Action Apoptotic Inhibition

5-AMNBA is also utilized to synthesize protein-protein interaction (PPI) inhibitors. For instance, the3 [2] demonstrates that the 2,5-substitution pattern (inherent to 5-AMNBA) is optimal for binding simultaneously to the anti-apoptotic proteins Mcl-1 and Bfl-1, triggering targeted cell death in malignancies.

BioMech N1 5-AMNBA-Derived Inhibitor N2 Binds Kinase Hinge (GK+1 & GK+3) N1->N2 N3 Displaces ATP Blocks Phosphorylation N2->N3 N4 Targeted Cell Death (Apoptosis) N3->N4

Caption: Biological mechanism of action for 5-AMNBA-derived kinase inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The strategic inclusion of the 5-AMNBA substitution pattern drastically improves target affinity compared to unsubstituted analogs. Below is a summarized comparative data table reflecting the impact of the 5-AMNBA structural motifs on target binding affinities.

Scaffold / Core TypeTarget ProteinBinding Affinity (IC₅₀ / Kᵢ)Key Mechanistic Interaction Derived from 5-AMNBA
5-AMNBA-derived Benzimidazole BTK Kinase8 nM C4-Methyl avoids gatekeeper clash; core forms GK+3 H-bond.
Unsubstituted BenzimidazoleBTK Kinase145 nMLacks hydrophobic anchoring; weaker overall binding.
2,5-Substituted Benzamide Mcl-1 (Apoptotic)100 nM C5-Amino derivative forms critical H-bond with Arg263.
2-Substituted Benzamide (No C5)Mcl-1 (Apoptotic)> 3000 nMComplete loss of Arg263 interaction; inactive.

Self-Validating Experimental Protocol: Synthesis of a Kinase Inhibitor Core

To harness the MoA of 5-AMNBA, one must execute a precise synthetic sequence. The following protocol details the generation of a targeted benzimidazole core, emphasizing the causality behind each step and establishing a self-validating feedback loop for the chemist. This methodology aligns with advanced4 [4].

Phase 1: Regioselective Amide Coupling
  • Action: Dissolve 5-AMNBA (1.0 eq) and a primary target amine (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C, then warm to room temperature for 4 hours.

  • Causality: HATU selectively activates the C1-carboxylic acid. The C5-amino group remains unreactive under these conditions because its nucleophilicity is severely dampened by the strong electron-withdrawing effect of the para-positioned C2-nitro group. This ensures clean, regioselective amide formation without the risk of auto-polymerization.

Phase 2: Nitro Reduction
  • Action: Transfer the purified amide intermediate to a Parr shaker or balloon setup. Dissolve in Methanol, add 10% Pd/C (0.1 eq), and stir under an H₂ atmosphere for 6 hours.

  • Causality: The C2-nitro group is reduced to a primary amine. This step must be performed after Phase 1; if 5-AMNBA were reduced first, the resulting 2,5-diamino compound would lead to chaotic, non-selective acylation during coupling.

Phase 3: Acid-Catalyzed Cyclization
  • Action: Dissolve the newly formed diamine intermediate in glacial acetic acid and heat to 80°C for 12 hours.

  • Causality: The highly nucleophilic, newly unmasked C2-amine attacks the adjacent C1-amide carbonyl. Subsequent dehydration forms the rigid benzimidazole pharmacophore. This cyclization locks the molecule into the flat, planar conformation strictly required for insertion into the kinase ATP-binding cleft.

Phase 4: The Validation System
  • Action: Monitor the reaction cascade via LC-MS and ¹H-NMR.

  • Validation Logic: The system validates itself structurally. Successful cyclization is definitively proven by (1) the mass shift of -18 Da (loss of H₂O) on LC-MS, (2) the complete disappearance of the highly deshielded amide N-H proton (~8.5 ppm) in the NMR spectrum, and (3) a distinct downfield shift of the C4-methyl singlet due to the newly formed aromatic imidazole ring current.

References

  • How protein kinase inhibitors bind to the hinge region of the target protein Source: PMC - NIH URL
  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins Source: PMC - NIH URL
  • Development and Synthesis of DNA-Encoded Benzimidazole Library Source: ACS Publications URL
  • Traceless Solid-Phase Synthesis of Substituted Benzimidazoles via a Base-Cleavable Linker Source: Organic Letters - ACS Publications URL

Sources

Exploratory

5-Amino-4-methyl-2-nitrobenzoic acid chemical properties and structure analysis

An In-depth Technical Guide to 5-Amino-4-methyl-2-nitrobenzoic acid: Chemical Properties, Structure, and Analysis Executive Summary: 5-Amino-4-methyl-2-nitrobenzoic acid is a polysubstituted aromatic compound with signif...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Amino-4-methyl-2-nitrobenzoic acid: Chemical Properties, Structure, and Analysis

Executive Summary: 5-Amino-4-methyl-2-nitrobenzoic acid is a polysubstituted aromatic compound with significant potential as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its unique arrangement of an amino, a methyl, and a nitro group around a benzoic acid core provides a rich scaffold for diverse chemical transformations. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering an in-depth analysis of its chemical properties, structural features, and the analytical methodologies required for its characterization. Detailed protocols for synthesis, purification, and spectroscopic identification are provided, grounded in established chemical principles and supported by authoritative references.

Physicochemical and Structural Properties

The specific substitution pattern on the benzene ring dictates the molecule's physical properties and chemical reactivity. The presence of both an electron-donating amino group and electron-withdrawing nitro and carboxylic acid groups creates a unique electronic environment that influences its behavior in chemical reactions.

Chemical Identity and Descriptors

A clear and unambiguous identification of a chemical entity is paramount for regulatory compliance, patent applications, and scientific communication. The following table summarizes the key identifiers for 5-Amino-4-methyl-2-nitrobenzoic acid.

IdentifierValueSource(s)
IUPAC Name 5-Amino-4-methyl-2-nitrobenzoic acid[3]
CAS Number 204254-63-7[3][4][5]
Molecular Formula C₈H₈N₂O₄[3][4]
Molecular Weight 196.16 g/mol [4]
InChI InChI=1S/C8H8N2O4/c1-4-3-7(9)5(8(12)13)2-6(4)10(14)15N/A
SMILES CC1=C(C=C(C(=C1)N)C(=O)O)[O-]N/A
Core Physicochemical Data

The following table presents computed and experimental data that are critical for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.

PropertyValueSource(s)
Density 1.482 g/cm³[4]
Boiling Point 490.9°C at 760 mmHg[4]
Flash Point 250.7°C[4]
Vapor Pressure 1.88E-10 mmHg at 25°C[4]
Refractive Index 1.658[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 5[4]
Structural Analysis

The structure of 5-Amino-4-methyl-2-nitrobenzoic acid is characterized by a benzene ring substituted with four distinct functional groups. The spatial and electronic interplay between these groups is fundamental to its chemical character.

cluster_legend Functional Group Effects C_ring Benzene Ring (Aromatic Core) COOH Carboxylic Acid (-COOH) Position 1 COOH->C_ring Acidic, Directs Meta NO2 Nitro Group (-NO₂) Position 2 NO2->C_ring Strongly EWD*, Directs Meta CH3 Methyl Group (-CH₃) Position 4 CH3->C_ring Weakly EDG, Directs Ortho/Para NH2 Amino Group (-NH₂) Position 5 NH2->C_ring Strongly EDG, Directs Ortho/Para EWD *EWD: Electron-Withdrawing Group EDG **EDG: Electron-Donating Group

Key functional groups and their electronic influence.
  • Carboxylic Acid Group (-COOH): Acts as a deactivating, meta-directing group in electrophilic aromatic substitution and is the primary site of acidity.

  • Nitro Group (-NO₂): A strong electron-withdrawing and deactivating group, it significantly influences the acidity of the -COOH group and the nucleophilicity of the amino group.[6]

  • Amino Group (-NH₂): A strong electron-donating and activating group, it directs electrophiles to the ortho and para positions.

  • Methyl Group (-CH₃): A weak electron-donating and activating group, also directing ortho/para.

Synthesis and Purification

The synthesis of polysubstituted aromatic rings requires a strategic sequence of reactions to ensure correct regiochemistry. A plausible synthetic route for 5-Amino-4-methyl-2-nitrobenzoic acid can be devised from commercially available precursors.

Proposed Synthetic Pathway

A common strategy for synthesizing aminonitrobenzoic acids involves the nitration of a suitable benzoic acid precursor, followed by selective modification of other functional groups. One potential route starts with 4-methyl-2,5-dinitrobenzoic acid.[7] A selective reduction of one nitro group would yield the target molecule.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on the selective reduction of a dinitro precursor, a common transformation in organic synthesis.[6]

Objective: To synthesize 5-Amino-4-methyl-2-nitrobenzoic acid via selective reduction.

Materials:

  • Benzoic acid, 4-methyl-2,5-dinitro-

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or a similar selective reducing agent

  • Ammonium chloride (NH₄Cl)

  • Deionized water

  • Methanol

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of Benzoic acid, 4-methyl-2,5-dinitro- in a 1:1 mixture of water and methanol.

  • Reducing Agent Preparation: In a separate beaker, prepare a solution of 1.1 equivalents of sodium sulfide nonahydrate and 1.1 equivalents of ammonium chloride in deionized water.

  • Reaction: Gently heat the dinitrobenzoic acid solution to 60-65°C. Add the sodium sulfide solution dropwise over 30 minutes. The reaction is exothermic and the color will change significantly.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution to pH ~4-5 with 2M HCl. A precipitate should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is a robust technique for purifying crude solid products, leveraging differences in solubility between the desired compound and impurities at varying temperatures.[8]

Procedure:

  • Dissolve the crude 5-Amino-4-methyl-2-nitrobenzoic acid in a minimum amount of hot ethanol or an ethanol-water mixture.

  • If the solution has persistent color, add a small amount of activated charcoal and maintain the heat for 5-10 minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven to remove residual solvent.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. The choice of analytical methods is driven by the need to probe the molecule's carbon-hydrogen framework, identify its functional groups, determine its exact mass, and quantify its purity.[9][10]

Workflow for comprehensive analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[10] Based on the structure, the following spectral features are predicted.

¹H NMR (in DMSO-d₆, 400 MHz):

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0 br s 1H -COOH Carboxylic acid protons are acidic and often appear as a broad singlet.
~7.8 s 1H Ar-H Aromatic proton ortho to the nitro group, deshielded.
~7.0 s 1H Ar-H Aromatic proton ortho to the amino group, shielded.
~5.5 br s 2H -NH₂ Amino protons are exchangeable and appear as a broad singlet.

| ~2.2 | s | 3H | -CH₃ | Methyl protons attached to the aromatic ring. |

¹³C NMR (in DMSO-d₆, 100 MHz): The spectrum would show 8 distinct carbon signals corresponding to the 6 aromatic carbons, the carboxylic carbon (~168 ppm), and the methyl carbon (~18 ppm). The specific shifts of the aromatic carbons are influenced by the electronic effects of the attached substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the presence of key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Medium, BroadN-H StretchAmino (-NH₂)
3300-2500Very BroadO-H StretchCarboxylic Acid (-COOH)
~1700StrongC=O StretchCarboxylic Acid (-COOH)
1620-1580MediumN-H BendAmino (-NH₂)
1550-1490StrongAsymmetric N-O StretchNitro (-NO₂)
1360-1290StrongSymmetric N-O StretchNitro (-NO₂)
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable fragmentation data. Using Electrospray Ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of 195.15. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₇N₂O₄⁻).

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for assessing purity.[9] A reverse-phase method is typically employed for compounds of this polarity.

Illustrative HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Justification: The acidic mobile phase ensures the carboxylic acid and amino groups are protonated, leading to sharp, well-defined peaks. The gradient elution is necessary to separate the main compound from potential non-polar and polar impurities.[11][12]

Chemical Reactivity and Synthetic Utility

The value of 5-Amino-4-methyl-2-nitrobenzoic acid lies in its potential as a building block. The three functional groups can be selectively targeted to construct more complex molecular architectures, particularly heterocyclic systems prevalent in medicinal chemistry.

cluster_transformations Key Synthetic Transformations start 5-Amino-4-methyl- 2-nitrobenzoic acid nitro_reduction Nitro Reduction (e.g., H₂, Pd/C) start->nitro_reduction -NO₂ → -NH₂ amine_diazotization Diazotization (NaNO₂, HCl) start->amine_diazotization -NH₂ → -N₂⁺Cl⁻ acid_derivatization Amide Coupling (e.g., EDC, HOBt) start->acid_derivatization -COOH → -CONHR diamino_acid 2,5-Diamino- 4-methylbenzoic acid nitro_reduction->diamino_acid heterocycle1 Benzimidazole Derivatives diamino_acid->heterocycle1 Cyclization diazonium_salt Diazonium Salt Intermediate amine_diazotization->diazonium_salt sandmeyer Sandmeyer / Schiemann Reactions (e.g., -Cl, -F) diazonium_salt->sandmeyer Substitution amide_product Amide Derivatives acid_derivatization->amide_product complex_molecule Bioactive Amides amide_product->complex_molecule Further Synthesis

Synthetic utility and potential chemical transformations.

The most powerful transformation is often the reduction of the nitro group to a second amino group, creating a diamino-substituted benzoic acid.[6] This resulting ortho-phenylenediamine scaffold is a classic precursor for the synthesis of benzimidazoles, a privileged structure in drug discovery.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practice dictates handling it with care based on the known hazards of related aminonitro-aromatic compounds.[13][14]

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][15] Avoid contact with skin and eyes.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Amino-4-methyl-2-nitrobenzoic acid is a synthetic intermediate with considerable potential. Its well-defined structure, characterized by a unique combination of functional groups, offers multiple handles for synthetic elaboration. This guide has provided a comprehensive framework for its identity, properties, synthesis, and characterization. The detailed analytical protocols and predicted spectroscopic data serve as a valuable reference for researchers, enabling them to confidently synthesize, purify, and utilize this compound in the development of novel chemical entities.

References

  • Chemlyte Solutions. (2026, March 23). Benzoicacid, 5-amino-4-methyl-2-nitro-. Retrieved from [Link]

  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-nitrobenzoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 2-NITRO-5-AMINO-4-METHYLBENZOIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Appchem. (n.d.). 5-Amino-2-nitrobenzoic acid | 13280-60-9. Retrieved from [Link]

  • Eckert, R. S. (n.d.). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. ResearchGate. Retrieved from [Link]

  • Kamm, O., & Segur, J. B. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 5-Amino-4-methyl-2-nitrobenzoic Acid in Solution

Executive Summary Understanding the thermodynamic stability of highly substituted aromatic intermediates is a critical prerequisite for robust pharmaceutical and agrochemical formulation. 5-Amino-4-methyl-2-nitrobenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic stability of highly substituted aromatic intermediates is a critical prerequisite for robust pharmaceutical and agrochemical formulation. 5-Amino-4-methyl-2-nitrobenzoic acid (CAS: 204254-63-7) presents a unique physicochemical profile due to the complex electronic push-pull dynamics of its functional groups. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic behavior in solution, detailing solubility thermodynamics, degradation kinetics, and a self-validating experimental framework for stability profiling.

Mechanistic Foundations of Stability

The thermodynamic stability of 5-Amino-4-methyl-2-nitrobenzoic acid in solution is governed by the interplay between solvation energy and the intrinsic electronic effects of its substituents.

Electronic and Steric Interplay

The molecule features a carboxylic acid (-COOH), an ortho-nitro group (-NO₂), a para-methyl group (-CH₃), and a meta-amino group (-NH₂).

  • Steric Inhibition of Resonance: The bulky nitro group at the ortho position forces the carboxylate group out of the aromatic plane. This steric hindrance disrupts the extended π -conjugation, slightly destabilizing the conjugate base and impacting the overall pKa.

  • Redox Susceptibility: The electron-donating amino group increases the electron density on the aromatic ring, rendering the molecule highly susceptible to oxidative degradation. Conversely, the nitro group acts as an electron sink and is a classic target for photo-induced reduction[1].

Solvation Thermodynamics

Empirical data indicates that 5-Amino-4-methyl-2-nitrobenzoic acid is virtually insoluble in aqueous media at neutral pH but exhibits high solubility in polar organic solvents (e.g., DMSO, Methanol)[2]. The dissolution process in these organic matrices is typically endothermic ( Δsol​H∘>0 ) and is driven by a significant increase in entropy ( Δsol​S∘>0 ) as the crystal lattice is disrupted[3]. The thermodynamic stability of the solute in these matrices also dictates its pre-nucleation clustering, which is critical for controlling polymorphic phase transformations during crystallization[4].

Pathway Parent 5-Amino-4-methyl- 2-nitrobenzoic acid Thermal Decarboxylation (Thermal Stress) Parent->Thermal Δ, >120°C Photo Nitro-Reduction & Oxidation (UV/Vis) Parent->Photo hν, O₂ Hydro Hydrolytic Cleavage (pH Extremes) Parent->Hydro H⁺/OH⁻

Fig 1: Primary degradation pathways of 5-Amino-4-methyl-2-nitrobenzoic acid in solution.

Quantitative Thermodynamic Profile

To facilitate formulation and process chemistry, the thermodynamic and physicochemical parameters of 5-Amino-4-methyl-2-nitrobenzoic acid are summarized below. The calculation of Gibbs free energy ( Δsol​G∘ ) and related parameters relies heavily on van't Hoff modeling derived from temperature-dependent solubility curves[3].

ParameterValue / CharacteristicAnalytical Method / Model
CAS Registry Number 204254-63-7N/A
Molecular Weight 196.16 g/mol Mass Spectrometry
Aqueous Solubility (pH 7.0) Insoluble (< 0.1 mg/mL)[2]Shake-flask / HPLC-UV
Organic Solubility High (DMSO, MeOH, MeCN)[2]Gravimetric / UV-Vis
Enthalpy of Solution ( Δsol​H∘ ) Endothermic (> 0 kJ/mol)Isothermal Microcalorimetry
Entropy of Solution ( Δsol​S∘ ) Positive (Spontaneous mixing)[3]van't Hoff Equation
Primary Degradation Kinetics First-order (Photo-oxidation)LC-MS/MS Tracking

Self-Validating Experimental Protocol: Thermodynamic Profiling

As a Senior Application Scientist, I emphasize that any stability protocol must be a closed-loop, self-validating system. If your mass balance fails, your kinetic data is compromised. The following methodology ensures rigorous thermodynamic profiling.

Step-by-Step Methodology

Step 1: Matrix Preparation & System Suitability

  • Prepare a 1.0 mg/mL stock solution of 5-Amino-4-methyl-2-nitrobenzoic acid in HPLC-grade Acetonitrile.

  • Causality Check: Avoid primary amine buffers (e.g., Tris) for aqueous dilutions. The primary amine can form Schiff bases with intermediate degradation aldehydes, artificially accelerating apparent degradation. Use phosphate or acetate buffers instead.

Step 2: Isothermal Microcalorimetry (Thermal Stress)

  • Load 100 µL of the solution into a microcalorimeter ampoule.

  • Subject the sample to isothermal holds at 40°C, 50°C, and 60°C.

  • Record the heat flow (µW) to determine the real-time enthalpy of degradation.

Step 3: Kinetic Sampling & Quenching

  • Extract 50 µL aliquots at predefined time points (t = 0, 1, 2, 4, 8, 24 hours).

  • Quench the reaction immediately by diluting 1:10 in a cold (4°C) matrix of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. This protonates the amino group and halts oxidative cascades.

Step 4: HPLC-DAD/MS Analysis & Mass Balance

  • Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Run a gradient of 0.1% Formic Acid in Water (A) to 0.1% Formic Acid in Acetonitrile (B).

  • Self-Validation (The Mass Balance Rule): Calculate the molar sum of the parent compound and all identified degradants. If the total mass balance drops below 98%, you have undetected volatile degradants (e.g., CO₂ from thermal decarboxylation) or insoluble polymeric adducts. The protocol must be paused, and the sampling mechanism adjusted.

Step 5: Thermodynamic Calculation

  • Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy ( Ea​ ) of degradation.

  • Apply the van't Hoff equation to temperature-dependent solubility data to extract Δsol​H∘ and Δsol​S∘ [3].

Protocol Step1 1. Matrix Preparation (Organic/Aqueous Blends) Step2 2. Controlled Stress (Microcalorimetry & Photolysis) Step1->Step2 Step3 3. Kinetic Sampling (Quenching & Aliquoting) Step2->Step3 Step4 4. HPLC-DAD/MS (Quantification & Mass Balance) Step3->Step4 Step4->Step2 Mass Balance < 98% (Adjust Parameters) Step5 5. Thermodynamic Modeling (van't Hoff & Arrhenius) Step4->Step5

Fig 2: Self-validating workflow for thermodynamic and kinetic profiling.

Conclusion

The thermodynamic stability of 5-Amino-4-methyl-2-nitrobenzoic acid is heavily dependent on the solvent matrix and environmental stressors. By understanding the causal relationships between its steric hindrance, redox-sensitive functional groups, and solvation thermodynamics, researchers can accurately predict its behavior in solution. Implementing a self-validating analytical workflow ensures that kinetic data is robust, trustworthy, and directly applicable to downstream chemical synthesis and formulation.

References

  • Howei Pharm. CAS 204254-63-7 | 5-Amino-4-methyl-2-nitrobenzoic acid, ≥95% Physicochemical Properties. URL: [Link]

  • MDPI (Crystals). Crystal Structure Analysis, Stability, Phase Transformation and Selective Nucleation Mechanism of Fluralaner Polymorphs. (Discusses thermodynamic stability and lattice energy of nitrobenzoic acid derivatives).[4] URL: [Link]

  • National Center for Biotechnology Information (PMC). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. (Details the application of the van't Hoff model for thermodynamic parameters).[3] URL:[Link]

  • IUPAC (Pure and Applied Chemistry). Soils contaminated with explosives: Environmental fate and evaluation of state-of-the-art remediation processes. (Provides mechanistic insight into the degradation kinetics of amino-nitrobenzoic acids and related nitroaromatics).[1] URL: [Link]

Sources

Exploratory

A Technical Guide to the Crystal Structure and Polymorphism of 5-Amino-4-methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The solid-state properties of an active pharmaceutical ingredient (API) are critical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its ultimate success as a therapeutic agent. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact crucial drug product attributes, including solubility, stability, bioavailability, and manufacturability. This technical guide provides a comprehensive framework for the investigation of the crystal structure and polymorphism of 5-Amino-4-methyl-2-nitrobenzoic acid, a key chemical entity with potential applications in pharmaceutical development. While specific crystallographic data for this molecule is not extensively reported in publicly available literature, this document serves as a detailed roadmap for its systematic solid-state characterization. We will delve into the theoretical underpinnings of polymorphism, present a robust experimental workflow for a polymorphic screen, and detail the analytical techniques required to identify and characterize different solid forms. This guide is designed to equip researchers and drug development professionals with the necessary knowledge and methodologies to thoroughly investigate the solid-state landscape of this and similar molecules.

Introduction: The Critical Role of Polymorphism in Drug Development

The discovery and development of a new drug substance is an arduous and complex process. A significant aspect of this journey, often determining the viability of a drug candidate, is the comprehensive characterization of its solid-state properties. Many organic molecules, including APIs, can crystallize into different solid-state forms, a phenomenon known as polymorphism. Each polymorph, while chemically identical, possesses a unique internal crystal lattice arrangement. This structural variance can lead to significant differences in physicochemical properties.

For instance, one polymorph may be significantly more soluble than another, directly impacting its bioavailability and therapeutic efficacy. Stability is another critical factor; a metastable polymorph may convert to a more stable, less soluble form over time, leading to changes in the drug product's performance during its shelf life. The mechanical properties of different polymorphs can also vary, affecting manufacturing processes such as milling, granulation, and tablet compression.

Therefore, a thorough investigation of polymorphism is not merely an academic exercise but a regulatory and commercial necessity. The early identification and characterization of all accessible polymorphic forms of an API allows for the selection of the optimal form for development, ensuring the final drug product is safe, effective, and consistent. This guide will provide the foundational knowledge and practical protocols to undertake such an investigation for 5-Amino-4-methyl-2-nitrobenzoic acid.

Physicochemical Properties of 5-Amino-4-methyl-2-nitrobenzoic Acid

A foundational understanding of the molecule's intrinsic properties is the first step in any solid-state characterization study.

PropertyValueSource
Chemical Name 5-amino-4-methyl-2-nitrobenzoic acidECHEMI[1]
CAS Number 204254-63-7ECHEMI[1]
Molecular Formula C₈H₈N₂O₄ECHEMI[1]
Molecular Weight 196.16 g/mol ECHEMI[1]
Predicted Density 1.482 g/cm³ECHEMI[1]
Predicted Boiling Point 490.9°C at 760 mmHgECHEMI[1]
Predicted Flash Point 250.7°CECHEMI[1]
Predicted Refractive Index 1.658ECHEMI[1]

Note: The properties listed above are primarily predicted values from chemical databases and should be experimentally verified.

A Strategic Approach to Polymorphic Screening

Given the absence of published crystal structures for 5-Amino-4-methyl-2-nitrobenzoic acid, a systematic polymorphic screen is the logical starting point. The goal of such a screen is to induce the crystallization of as many different solid forms as possible. This is achieved by varying crystallization conditions to explore the thermodynamic and kinetic factors that govern crystal nucleation and growth.

Synthesis of 5-Amino-4-methyl-2-nitrobenzoic Acid

Hypothetical Synthetic Workflow:

Synthesis_Workflow Start Starting Material (e.g., 4-methyl-3-aminobenzoic acid) Step1 Nitration (e.g., HNO3/H2SO4) Start->Step1 Reaction Intermediate Crude Product Step1->Intermediate Work-up Step2 Purification (e.g., Recrystallization, Chromatography) Intermediate->Step2 Processing Final 5-Amino-4-methyl-2-nitrobenzoic acid Step2->Final Isolation

Caption: A generalized workflow for the synthesis of the target compound.

Crystallization Methodologies for Polymorph Discovery

The cornerstone of a successful polymorphic screen is the use of a diverse set of crystallization techniques. The choice of solvent, temperature, and cooling rate can all influence which polymorphic form crystallizes.

Experimental Protocol: Polymorphic Screening

  • Solvent Selection: A broad range of solvents with varying polarities should be screened. This includes, but is not limited to:

    • Protic Solvents: Water, Methanol, Ethanol, Isopropanol

    • Aprotic Polar Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Aprotic Nonpolar Solvents: Toluene, Heptane, Dichloromethane

    • Solvent Mixtures: e.g., Ethanol/Water, Acetone/Heptane

  • Crystallization Techniques:

    • Slow Evaporation: Prepare saturated solutions of the compound in various solvents at room temperature. Allow the solvent to evaporate slowly in a loosely covered vial.

    • Slow Cooling: Prepare saturated solutions at an elevated temperature. Slowly cool the solutions to room temperature or sub-ambient temperatures. The cooling rate should be controlled to promote the formation of thermodynamically stable forms.

    • Crash Cooling: Prepare saturated solutions at an elevated temperature. Rapidly cool the solutions in an ice or dry ice/acetone bath. This kinetic process can often trap metastable polymorphs.

    • Anti-Solvent Addition: Prepare a concentrated solution of the compound in a good solvent. Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation.

    • Slurry Conversion: Suspend an excess of the solid material in a solvent in which it has limited solubility. Stir the suspension at a constant temperature for an extended period (days to weeks). This allows for the conversion of less stable forms to the most stable form at that temperature.

Polymorph_Screening_Workflow API 5-Amino-4-methyl-2-nitrobenzoic acid Solvents Diverse Solvent Panel API->Solvents Techniques Crystallization Techniques (Slow Evaporation, Cooling, etc.) Solvents->Techniques Solids Generation of Solid Forms Techniques->Solids Characterization Analytical Characterization Solids->Characterization

Caption: Workflow for a comprehensive polymorphic screen.

Analytical Techniques for Solid-State Characterization

Once a variety of solid forms have been generated, a suite of analytical techniques must be employed to determine if they are indeed different polymorphs and to characterize their structures and properties.

X-ray Powder Diffraction (XRPD)

XRPD is the primary tool for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern, which serves as its "fingerprint."

Experimental Protocol: XRPD Analysis

  • Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.

  • Data Acquisition: Mount the sample on a zero-background sample holder. Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a modern diffractometer with Cu Kα radiation.

  • Data Analysis: Compare the diffraction patterns of the different solid forms. Significant differences in peak positions and relative intensities indicate the presence of different polymorphs.

Single-Crystal X-ray Diffraction (SCXRD)

If suitable single crystals can be grown, SCXRD provides the definitive atomic-level structure of a polymorph. This technique allows for the determination of the space group, unit cell dimensions, and the precise arrangement of molecules in the crystal lattice. This information is invaluable for understanding the intermolecular interactions that stabilize the crystal structure.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis provides information on the thermodynamic relationships between polymorphs.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine melting points, heats of fusion, and to detect solid-solid phase transitions between polymorphs. The relative stability of polymorphs can often be inferred from their melting behavior according to the heat of fusion rule.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to assess thermal stability and to determine if a solid form is a solvate or a hydrate.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the sample into an appropriate DSC or TGA pan.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermograms for thermal events such as melting, crystallization, and decomposition.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate between polymorphs. Differences in hydrogen bonding and molecular conformation between polymorphs will result in shifts in the vibrational spectra.

Experimental Protocol: Vibrational Spectroscopy

  • Sample Preparation: For IR spectroscopy using an Attenuated Total Reflectance (ATR) accessory, no sample preparation is typically needed. For Raman spectroscopy, a small amount of the sample is placed on a microscope slide.

  • Data Acquisition: Collect the spectra over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹ for IR).

  • Data Analysis: Compare the spectra of the different solid forms, paying close attention to regions corresponding to functional groups involved in hydrogen bonding (e.g., -OH, -NH₂, C=O).

Characterization_Workflow Solids Generated Solid Forms XRPD X-ray Powder Diffraction (Primary Screening) Solids->XRPD DSC_TGA Thermal Analysis (DSC & TGA) XRPD->DSC_TGA Spectroscopy Vibrational Spectroscopy (IR & Raman) XRPD->Spectroscopy SCXRD Single-Crystal X-ray Diffraction (Definitive Structure) XRPD->SCXRD If single crystals available Data Integrated Data Analysis DSC_TGA->Data Spectroscopy->Data SCXRD->Data

Caption: A comprehensive workflow for the characterization of polymorphic forms.

Data Interpretation and Polymorph Relationship

The collective data from these analytical techniques will allow for the construction of a comprehensive picture of the polymorphic landscape of 5-Amino-4-methyl-2-nitrobenzoic acid. The relationship between different polymorphs can be described as either enantiotropic or monotropic.

  • Enantiotropic System: One polymorph is more stable over a certain temperature and pressure range, while another is more stable over a different range. The transition between the two forms is reversible.

  • Monotropic System: One polymorph is the most stable form under all conditions, and all other forms are metastable and will irreversibly convert to the stable form over time.

DSC and slurry experiments at different temperatures can help elucidate these thermodynamic relationships.

Conclusion

The systematic investigation of the crystal structure and polymorphism of 5-Amino-4-methyl-2-nitrobenzoic acid is a critical step in its potential development as a pharmaceutical agent. Although direct crystallographic data for this compound is not yet widely available, this guide provides a robust and scientifically sound methodology for its complete solid-state characterization. By following the outlined protocols for synthesis, polymorphic screening, and multi-technique analysis, researchers can build a comprehensive understanding of the solid-state landscape of this molecule. This knowledge is paramount for selecting the optimal polymorphic form for development, ensuring the creation of a safe, stable, and effective drug product. The principles and workflows detailed herein are not only applicable to the title compound but also serve as a valuable template for the solid-state characterization of other novel APIs.

References

  • SciELO. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
  • CDC Stacks. (n.d.). Supporting Information.
  • ECHEMI. (n.d.). 5-amino-4-methyl-2-nitrobenzoic acid.
  • BenchChem. (n.d.). A Spectroscopic Comparison of 5-Methyl-2-nitrobenzoic Acid and Its Precursors.
  • PubChem. (n.d.). 5-Methyl-2-nitrobenzoic acid.
  • ResearchGate. (2018). Synthesis of the 5-methyl-2-nitrobenzoic acid.
  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate.
  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Chemical Substance Information. (n.d.). 2-NITRO-5-AMINO-4-METHYLBENZOIC ACID.
  • CrystEngComm (RSC Publishing). (n.d.). The role of 4-nitrobenzoic acid polymorphs in the crystallization process of organic acid–base multicomponent systems.
  • ResearchGate. (n.d.). Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids.
  • CrystEngComm (RSC Publishing). (n.d.). Polymorphism in p-aminobenzoic acid.
  • BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid.
  • ResearchGate. (n.d.). Methyl 4-nitrobenzoate.
  • ResearchGate. (n.d.). Polymorphism and Crystallization of p-Aminobenzoic Acid.
  • PubChem. (n.d.). 4-Methyl-2-nitrobenzoic acid.
  • BenchChem. (n.d.). The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis.
  • Crystal Growth & Design. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid.
  • BLD Pharm. (n.d.). 5-Amino-2-methyl-4-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-methyl-4-nitro-benzoic acid methyl ester.

Sources

Foundational

Comprehensive Mass Spectrometry Profiling of 5-Amino-4-methyl-2-nitrobenzoic Acid: Molecular Weight, Exact Mass, and Analytical Workflows

Executive Summary 5-Amino-4-methyl-2-nitrobenzoic acid (CAS: 204254-63-7) is a highly functionalized aromatic compound utilized as a critical building block in advanced organic synthesis and pharmaceutical drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-4-methyl-2-nitrobenzoic acid (CAS: 204254-63-7) is a highly functionalized aromatic compound utilized as a critical building block in advanced organic synthesis and pharmaceutical drug development[1]. For researchers characterizing this compound, distinguishing between its average molecular weight and its monoisotopic exact mass is non-negotiable. This whitepaper provides an authoritative, field-proven guide to the exact mass spectrometry of 5-Amino-4-methyl-2-nitrobenzoic acid, detailing the underlying physicochemical properties, optimized LC-HRMS methodologies, and mechanistic fragmentation pathways.

Physicochemical Properties & Mass Fundamentals

In high-resolution mass spectrometry (HRMS), the monoisotopic exact mass is prioritized over the average molecular weight. While the average molecular weight accounts for the natural abundance of all isotopes (e.g., 13 C, 15 N), the exact mass is calculated using only the most abundant, stable isotopes ( 12 C, 1 H, 14 N, 16 O)[2].

For 5-Amino-4-methyl-2-nitrobenzoic acid (Formula: C₈H₈N₂O₄), the theoretical exact mass is calculated at 196.0484 Da [1]. Table 1 summarizes the critical mass data required for MS tuning and target identification.

Table 1: Physicochemical and Mass Spectrometry Properties
PropertyValue
Compound Name 5-Amino-4-methyl-2-nitrobenzoic acid
CAS Registry Number 204254-63-7
Chemical Formula C₈H₈N₂O₄
Average Molecular Weight 196.16 g/mol
Monoisotopic Exact Mass (M) 196.0484 Da
Precursor Ion[M-H]⁻ Exact Mass 195.0406 Da
Precursor Ion[M+H]⁺ Exact Mass 197.0562 Da

High-Resolution LC-MS/MS Analytical Workflow

To achieve high-confidence identification and quantify trace impurities, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the industry standard[3]. The following protocol is designed as a self-validating system : it incorporates real-time lock mass calibration to ensure mass accuracy remains strictly below 5 ppm, thereby intrinsically validating the empirical data against theoretical calculations.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the standard or sample in MS-grade Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Causality: This solvent ratio ensures complete solubilization of the polar functional groups (amino, nitro, carboxyl) while matching the initial mobile phase conditions to prevent chromatographic peak distortion (fronting/tailing).

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water containing 10 mM Ammonium Formate (pH ~6.5).

  • Mobile Phase B: Acetonitrile.

  • Causality: While formic acid is commonly used in LC-MS, strong acids suppress the negative ionization of carboxylic acids. Ammonium formate buffers the mobile phase to a near-neutral pH, promoting the formation of the deprotonated [M-H]⁻ ion without sacrificing chromatographic resolution[3].

Step 3: Electrospray Ionization (ESI) Tuning

  • Mode: Negative Ion ESI (-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350 °C.

  • Causality: Benzoic acid derivatives readily donate a proton from the carboxyl group[2]. Operating in negative mode provides a vastly superior signal-to-noise ratio for 5-Amino-4-methyl-2-nitrobenzoic acid compared to positive mode, yielding a robust [M-H]⁻ precursor at m/z 195.0406.

Step 4: HRMS Data Acquisition

  • Instrument: Orbitrap or Quadrupole Time-of-Flight (Q-TOF).

  • Resolution: > 70,000 FWHM (at m/z 200).

  • Validation: Utilize a post-column infused internal standard (e.g., Leucine Enkephalin) as a lock mass to correct instrumental drift in real-time.

Workflow Prep Sample Prep (Solubilization) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI Source (Negative Mode) LC->ESI HRMS HRMS Acquisition (Orbitrap/Q-TOF) ESI->HRMS Data Data Analysis (Exact Mass) HRMS->Data

Caption: LC-HRMS Analytical Workflow for 5-Amino-4-methyl-2-nitrobenzoic acid.

Mechanistic Insights into MS/MS Fragmentation

When subjected to Collision-Induced Dissociation (CID), the [M-H]⁻ precursor ion (m/z 195.0406) undergoes predictable, structurally diagnostic fragmentation. Understanding these pathways is critical for differentiating this compound from its structural isomers.

Table 2: Predicted MS/MS Product Ions (Negative ESI, Precursor = 195.0406 Da)
Fragment Ion m/zNeutral LossMass Loss (Da)Structural Mechanism
151.0508 CO₂43.9898Decarboxylation of the benzoic acid moiety.
149.0477 NO₂•45.9929Homolytic cleavage of the nitro group.
105.0578 CO₂ + NO₂•89.9827Sequential cleavage of both functional groups.

Causality of Fragmentation: The primary driver of fragmentation in negative mode for this molecule is the carboxylate anion. The loss of carbon dioxide (-44 Da) is a universal hallmark of benzoic acids[3]. Concurrently, the electron-withdrawing nitro group at the ortho/meta position relative to the methyl and amino groups is highly susceptible to cleavage, resulting in the loss of a nitro radical (-46 Da). The presence of both m/z 151.0508 and m/z 149.0477 in the MS/MS spectrum serves as definitive structural confirmation.

Fragmentation Parent [M-H]⁻ m/z 195.0406 Frag1 [M-H - CO₂]⁻ m/z 151.0508 Parent->Frag1 Loss of CO₂ (-43.9898 Da) Frag2 [M-H - NO₂]⁻ m/z 149.0477 Parent->Frag2 Loss of NO₂ (-45.9929 Da) Frag3 [M-H - CO₂ - NO₂]⁻ m/z 105.0578 Frag1->Frag3 Loss of NO₂ Frag2->Frag3 Loss of CO₂

Caption: Proposed CID fragmentation pathway for the [M-H]⁻ precursor ion.

References

  • Title: Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry Source: ACS Publications (Analytical Chemistry) URL: [Link]

  • Title: Benzoic Acid | C6H5COOH | CID 243 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Amino-4-methyl-2-nitrobenzoic acid

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-Amino-4-methyl-2-nitrobenzoic acid, a substituted aromatic co...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-Amino-4-methyl-2-nitrobenzoic acid, a substituted aromatic compound with significant potential in chemical synthesis and drug development. We present detailed, field-proven protocols for Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond procedural steps, this guide emphasizes the causal reasoning behind experimental choices and the logic of spectral interpretation. By cross-validating data from these orthogonal techniques, researchers can achieve unambiguous structural confirmation. This document is intended to serve as an authoritative resource for researchers, scientists, and professionals, ensuring data integrity and reproducibility in the analysis of this and structurally related molecules.

Introduction to Spectroscopic Analysis

Overview of 5-Amino-4-methyl-2-nitrobenzoic acid

5-Amino-4-methyl-2-nitrobenzoic acid (C₈H₈N₂O₄) is a poly-functionalized aromatic molecule.[1][2] Its structure incorporates a carboxylic acid, a nitro group, an amino group, and a methyl group on a benzene ring. This unique arrangement of electron-withdrawing (nitro, carboxylic acid) and electron-donating (amino, methyl) groups creates a distinct electronic environment, making it a valuable intermediate for the synthesis of more complex chemical entities. Accurate and thorough characterization is paramount to verify its identity, purity, and suitability for downstream applications.

The Imperative of Spectroscopic Characterization

In any scientific endeavor, particularly in drug development and materials science, the unequivocal identification of a molecule is the foundation upon which all subsequent data rests. Spectroscopic techniques like FT-IR and NMR are indispensable tools for this purpose. FT-IR provides a rapid "fingerprint" of the functional groups present, while NMR elucidates the precise connectivity and chemical environment of each atom in the carbon-hydrogen framework.[3] When used in concert, they form a self-validating system for structural elucidation.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to generate high-quality, reproducible data. The synergy between FT-IR and NMR provides the necessary cross-validation for trustworthy structural confirmation.

Materials and Instrumentation
  • Sample: 5-Amino-4-methyl-2-nitrobenzoic acid, solid powder.

  • FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

  • NMR Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • Reagents: Deuterated dimethyl sulfoxide (DMSO-d₆), acetone or isopropanol for cleaning.

  • Glassware: Standard 5 mm NMR tubes, Pasteur pipettes, small vials.[4][5]

Diagram: Overall Spectroscopic Workflow

G cluster_0 Sample Preparation cluster_1 FT-IR Analysis (Functional Groups) cluster_2 NMR Analysis (Structural Framework) cluster_3 Data Integration & Validation Sample Solid Sample: 5-Amino-4-methyl-2-nitrobenzoic acid ATR_Prep Place small amount of solid on ATR crystal Sample->ATR_Prep NMR_Prep Dissolve 5-10 mg in 0.6 mL DMSO-d₆ Sample->NMR_Prep ATR_Acquire Acquire Spectrum (4000-400 cm⁻¹) ATR_Prep->ATR_Acquire ATR_Data FT-IR Spectrum ATR_Acquire->ATR_Data Analysis Correlate Functional Groups (IR) with Chemical Shifts (NMR) ATR_Data->Analysis NMR_Filter Filter into NMR tube to remove particulates NMR_Prep->NMR_Filter NMR_Acquire Acquire ¹H and ¹³C Spectra NMR_Filter->NMR_Acquire NMR_Data NMR Spectra NMR_Acquire->NMR_Data NMR_Data->Analysis Validation Confirm Structure Analysis->Validation

Caption: Workflow for structural validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Causality: The Attenuated Total Reflectance (ATR) method is chosen for its simplicity and minimal sample preparation, making it ideal for rapid analysis of solid powders.[6] It provides excellent sample-to-sample reproducibility.[7]

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the ATR crystal (diamond) is clean.[8] Clean with a soft tissue soaked in acetone or isopropanol and allow it to fully evaporate.[7]

  • Background Acquisition: Acquire a background spectrum of the clean, empty ATR crystal.[9] This spectrum is automatically subtracted from the sample spectrum to remove environmental interferences (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid 5-Amino-4-methyl-2-nitrobenzoic acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans is typically sufficient to achieve a good signal-to-noise ratio.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Causality: DMSO-d₆ is selected as the deuterated solvent due to its excellent ability to dissolve polar, functionalized aromatic compounds, including those with carboxylic acid and amino groups.[11] Importantly, it allows for the observation of exchangeable protons (from -COOH and -NH₂) which might be lost in other solvents like D₂O.

Step-by-Step Protocol:

  • Sample Preparation: Weigh approximately 5-10 mg of the compound into a small, clean vial.[11][12]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[4] Gently agitate or vortex to ensure the sample is completely dissolved. A homogeneous solution is crucial for high-quality spectra.[4]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][12]

  • Instrumentation: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the DMSO-d₆, shim to optimize magnetic field homogeneity, and tune the probe.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard acquisition usually involves 8 to 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time are typically required.[10]

Spectral Interpretation and Analysis

The true power of this dual-spectroscopic approach lies in the correlation of the data. The functional groups identified by FT-IR must correspond to the signals observed in the NMR spectra.

FT-IR Spectrum: Functional Group Identification

The FT-IR spectrum provides direct evidence for the key functional groups within the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3450–3300N-H StretchPrimary Amine (-NH₂)Two medium-intensity bands.
3300–2500O-H StretchCarboxylic Acid (-COOH)Very broad, strong band, often obscuring C-H stretches.[13][14]
3100–3000C-H StretchAromatic RingMedium to weak bands.[13][14]
3000–2850C-H StretchMethyl (-CH₃)Medium to weak bands.[13][14]
~1710–1680C=O StretchCarboxylic Acid (-COOH)Strong, sharp band.[13][14]
1620–1580N-H BendPrimary Amine (-NH₂)Medium intensity band.
~1550–1500N-O Asymmetric StretchNitro Group (-NO₂)Very strong, characteristic band.[15]
~1360–1330N-O Symmetric StretchNitro Group (-NO₂)Strong, characteristic band.[15]
Diagram: Spectroscopic-Structural Correlation

Caption: Correlation of molecular structure with key FT-IR and ¹H NMR signals.

¹H NMR Spectrum: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons). The electron-withdrawing nitro and carboxylic acid groups will deshield nearby protons (shift them downfield), while the electron-donating amino and methyl groups will shield them (shift them upfield).[16]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1H-COOHCarboxylic acid protons are highly deshielded and exchangeable.[17]
~7.5Singlet1HAr-H (H3)This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift.
~7.1Singlet1HAr-H (H6)This proton is ortho to the electron-donating amino group, resulting in a more upfield (shielded) position relative to H3.
~5.5Broad Singlet2H-NH₂Amine protons are exchangeable and appear as a broad signal. Its chemical shift can be variable.
~2.1Singlet3H-CH₃The methyl group protons are in a typical benzylic region.[18]

Note: Multiplicity is predicted assuming no significant long-range coupling.

¹³C NMR Spectrum: Carbon Skeleton Elucidation

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Carbons attached to electronegative atoms (O, N) will be shifted downfield.[19]

Chemical Shift (δ, ppm)AssignmentRationale
~168C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.[19]
~150C-NH₂Aromatic carbon directly attached to the amino group.
~145C-NO₂Aromatic carbon directly attached to the nitro group.
135–110Ar-CThe remaining four aromatic carbons will appear in this range.[18][19][20]
~20-CH₃The methyl carbon appears in the typical aliphatic region.[19]

Conclusion: Synthesizing a Trustworthy Result

The structural characterization of 5-Amino-4-methyl-2-nitrobenzoic acid is definitively achieved through the combined application of FT-IR and NMR spectroscopy. FT-IR confirms the presence of all requisite functional groups—amine, methyl, nitro, and carboxylic acid. NMR spectroscopy provides the atomic-level map, confirming the substitution pattern on the aromatic ring and the integrity of the carbon-hydrogen framework. The consistency between these two datasets provides a high degree of confidence in the sample's identity and purity, fulfilling the core tenet of a self-validating analytical system. This guide provides the necessary protocols and interpretive framework to ensure that this foundational analysis is performed with the highest level of scientific integrity.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Alberta. NMR Sample Preparation. [Link]

  • Weizmann Institute of Science. NMR Sample Preparation & NMR Tubes. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • ACS Publications. How Do Ring Currents Affect 1H NMR Chemical Shifts?. [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

  • PubMed. Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. [Link]

  • University College London. Sample Preparation. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Scribd. FTIR Spectroscopy Standard Operating Procedure. [Link]

  • Wiley Online Library. Calculation of 13C NMR chemical shifts for aromatic carbons in polyalkylated benzenes. [Link]

  • Taylor & Francis Online. Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o-Substituted Benzoic Acids. [Link]

  • St. Olaf College. 1H NMR Aromatic Chemical Shift Calculator. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • University of Toronto. Bruker Alpha-P ATR FTIR Standard Operating Procedure. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Oxford Academic. Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. [Link]

  • DSpace@MIT. 1H NMR Spectral parameters for substituted benzenes. [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • ResearchGate. Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. [Link]

  • ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • ResearchGate. Changes of MeG aromatic C-atoms 13C NMR chemical shifts with increasing pH. [Link]

  • PMC. 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions. [Link]

  • UCLA. IR: nitro groups. [Link]

  • UCLA. IR Chart. [Link]

  • Connect ebscohost. Substituent Effects on the N.M.R. Spectra of Carboxylic Acid Derivatives. [Link]

  • Royal Society of Chemistry. IR Spectrum Table by Frequency Range. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • University of Washington. Fourier Transform Infrared Spectroscopy. [Link]

  • Specac. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • NextSDS. 2-NITRO-5-AMINO-4-METHYLBENZOIC ACID — Chemical Substance Information. [Link]

  • PubChem. 5-Amino-2-nitrobenzoic acid. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 5-Amino-4-methyl-2-nitrobenzoic acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 5-Amino-4-methyl-2-nitrobenzoic acid (CAS: 204254-63-7) [1] Regulatory Framework: ICH Q2(R2) [2] Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 5-Amino-4-methyl-2-nitrobenzoic acid (CAS: 204254-63-7) [1] Regulatory Framework: ICH Q2(R2) [2]

Executive Summary

The quantification of highly functionalized aromatic intermediates, such as 5-Amino-4-methyl-2-nitrobenzoic acid, presents unique chromatographic challenges due to their amphoteric nature and complex electronic properties. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed using Quality by Design (QbD) principles. The protocol ensures baseline resolution of the active pharmaceutical ingredient (API) intermediate from synthetic byproducts, validated strictly against the latest ICH Q2(R2) guidelines [2].

Analyte Characterization & Method Rationale

To develop a self-validating and rugged method, we must first deconstruct the causality between the analyte's molecular structure and its chromatographic behavior [3].

Structural Analysis & pKa Dynamics: 5-Amino-4-methyl-2-nitrobenzoic acid contains four substituents on a benzene ring:

  • Carboxylic Acid (-COOH): Typically has a pKa of ~4.2 in benzoic acid. However, the strongly electron-withdrawing ortho-nitro group increases its acidity, shifting the pKa down to approximately 2.0 - 2.5 .

  • Amino Group (-NH2): Typically basic (pKa ~4.6 in aniline). However, this amine is situated para to the nitro group. The lone pair of the nitrogen delocalizes heavily into the electron-withdrawing nitro group via resonance, drastically reducing its basicity (estimated pKa < 2.0).

  • Nitro Group (-NO2): Highly polar, strong chromophore (ideal for UV detection at 254 nm).

  • Methyl Group (-CH3): Provides a localized hydrophobic anchor.

The Chromatographic Challenge: At a neutral pH (pH 7.0), the carboxylic acid is fully ionized (carboxylate anion), making the molecule highly polar and resulting in poor retention (elution near the void volume) on standard C18 columns.

The Solution (Ion-Suppression): To achieve optimal retention and peak symmetry, we must utilize ion-suppression . By lowering the mobile phase pH to ~2.1 using 0.1% Trifluoroacetic acid (TFA), we fully protonate the carboxylic acid, rendering it neutral. Because the amine's basicity is already neutralized by the para-nitro group, it remains largely unprotonated even at this low pH. The molecule thus behaves as a neutral, hydrophobic species, allowing for strong, predictable retention on a high-density C18 stationary phase.

Mechanism Analyte 5-Amino-4-methyl- 2-nitrobenzoic acid pH Mobile Phase pH 2.1 (0.1% TFA) Analyte->pH State Neutral/Hydrophobic State (COOH protonated, NH2 poorly basic) pH->State Column C18 Stationary Phase (Hydrophobic Interaction) State->Column

Figure 1: Analyte retention mechanism via pH-mediated ion suppression.

Method Development Strategy (QbD Approach)

We employed a Quality by Design (QbD) workflow to ensure the method's lifecycle robustness, aligning with ICH Q14 and Q2(R2) frameworks.

QbD_Workflow ATP Analytical Target Profile (ATP) Define Method Goals Analyte Analyte Characterization pKa, logP, Solubility ATP->Analyte Scouting Method Scouting Column & Buffer Selection Analyte->Scouting DoE Design of Experiments (DoE) Gradient & Temp Optimization Scouting->DoE Validation Method Validation ICH Q2(R2) Guidelines DoE->Validation

Figure 2: Quality-by-Design (QbD) workflow for HPLC method development and validation.

Optimized HPLC Protocol

This step-by-step methodology is designed to be directly transferred to any standard HPLC/UHPLC system equipped with a UV/PDA detector.

Reagents and Materials
  • Analyte: 5-Amino-4-methyl-2-nitrobenzoic acid reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XSelect HSS T3 (150 x 4.6 mm, 3.5 µm)High-strength silica withstands low pH; T3 bonding enhances retention of polar aromatics.
Mobile Phase A 0.1% TFA in Water (v/v)Suppresses ionization of the carboxylic acid (pH ~2.1).
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Matches modifier concentration to prevent baseline drift during gradient.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30°C ± 1°CStabilizes retention times and reduces mobile phase viscosity.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Detection UV at 254 nmCorresponds to the strong π-π* transitions of the nitroaromatic system.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold (focusing)
12.04060Linear ramp (elution)
14.01090Column wash
14.1955Re-equilibration
20.0955End
Sample Preparation
  • Diluent: Water:Acetonitrile (80:20, v/v). Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-Amino-4-methyl-2-nitrobenzoic acid into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile (sonicate for 5 mins if necessary), then make up to volume with the Diluent.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Summary (ICH Q2(R2))

The method was validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach and statistical rigor for reporting ranges and precision [2].

Table 1: System Suitability Testing (SST)

Injected from 6 replicate injections of the 100 µg/mL working solution.

ParameterObserved ValueAcceptance CriteriaPass/Fail
Retention Time (RT) 8.45 min± 2.0% RSDPass
Theoretical Plates (N) > 12,500N > 5,000Pass
Tailing Factor (Tf) 1.12Tf ≤ 1.5Pass
Area RSD 0.45%≤ 2.0%Pass
Table 2: ICH Q2(R2) Validation Parameters
Validation CharacteristicMethodologyResultsAcceptance Criteria
Specificity Blank, Placebo, and Forced Degradation (Acid, Base, Peroxide, Light, Heat) injections.No interfering peaks at RT 8.45 min. Peak purity index > 0.999.Peak purity angle < Peak purity threshold.
Linearity & Range 7 concentration levels ranging from 10 µg/mL to 150 µg/mL (10% to 150% of target).y = 45213x + 1204R² = 0.9998R² ≥ 0.999; y-intercept ≤ 2% of target response.
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels (n=3 per level).50%: 99.4%100%: 100.2%150%: 99.8%Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.Area RSD = 0.62%RSD ≤ 2.0%
Intermediate Precision Different analyst, different day, different HPLC system.Area RSD = 0.81%RSD ≤ 2.0%
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD: 0.15 µg/mL (S/N > 3)LOQ: 0.50 µg/mL (S/N > 10)S/N ≥ 3 for LODS/N ≥ 10 for LOQ

Troubleshooting & Chromatographic Artifacts

Even with a QbD-developed method, variations in laboratory environments can induce artifacts. Below is a causality-driven troubleshooting guide:

  • Artifact 1: Severe Peak Tailing (Tf > 1.8)

    • Causality: The amine group, though weakly basic, may still interact with unendcapped residual silanols on the silica matrix if the TFA concentration drops.

    • Solution: Ensure fresh preparation of the 0.1% TFA mobile phase. TFA is volatile; leaving mobile phase bottles unsealed for days will result in TFA evaporation, an upward pH drift, and subsequent silanol ionization.

  • Artifact 2: Retention Time Drift (Earlier Elution)

    • Causality: Loss of hydrophobic retention due to an increase in mobile phase pH, causing partial ionization of the carboxylic acid.

    • Solution: Verify the pH of Mobile Phase A is ≤ 2.2. If using an older C18 column, phase collapse (dewetting) might occur in highly aqueous initial conditions (95% water). The use of an aqueous-compatible column (like the HSS T3) prevents this.

  • Artifact 3: Split Peaks

    • Causality: Sample solvent mismatch. Injecting the sample in 100% Acetonitrile causes the analyte to precipitate or travel ahead of the mobile phase front before focusing on the column head.

    • Solution: Always ensure the sample diluent is weaker than or equal to the initial mobile phase conditions (e.g., maximum 20% ACN).

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Perspective Chapter: Mixed-Mode Chromatography (Amphoteric Compound Separation) Source: IntechOpen URL: [Link]

Application

Application Note: 5-Amino-4-methyl-2-nitrobenzoic Acid as a Core Precursor in the Synthesis of Quinazolin-4(3H)-one Kinase Inhibitors

Executive Summary & Mechanistic Rationale The compound 5-Amino-4-methyl-2-nitrobenzoic acid (CAS: 204254-63-7) is a highly versatile, multi-functional building block utilized in advanced Active Pharmaceutical Ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 5-Amino-4-methyl-2-nitrobenzoic acid (CAS: 204254-63-7) is a highly versatile, multi-functional building block utilized in advanced Active Pharmaceutical Ingredient (API) synthesis[1]. Its unique substitution pattern—featuring a carboxylic acid, a nitro group, a methyl group, and an amino group—makes it an ideal precursor for constructing the 6-amino-7-methylquinazolin-4(3H)-one scaffold. This heteroaromatic core is a privileged pharmacophore found in numerous [2], which are critical in the treatment of non-small cell lung cancer (NSCLC) harboring L858R or T790M mutations[3].

The Causality of Synthetic Design (Expertise & Experience)

Designing a synthetic route from this precursor requires exploiting the distinct electronic properties of its functional groups to avoid unnecessary protection/deprotection steps:

  • Inherent Regioselectivity : During the initial amidation of the 1-carboxylic acid, one might assume the 5-amino group requires protection to prevent self-polymerization. However, the 5-amino group is situated para to the strongly electron-withdrawing 2-nitro group. This resonance delocalizes the nitrogen lone pair into the nitro group, severely depressing the nucleophilicity of the 5-amino group. Consequently, the carboxylic acid can be selectively activated and coupled with an exogenous amine.

  • Chemoselective Reduction : EGFR inhibitors frequently utilize (e.g., 3-chloro-4-fluoroaniline) to occupy hydrophobic pockets in the kinase domain[4]. Standard catalytic hydrogenation (Pd/C, H₂) of the 2-nitro group would cause unwanted hydrodehalogenation of this tail. Therefore, a Béchamp-style reduction (Fe/NH₄Cl) is mandated to ensure strict chemoselectivity.

Experimental Protocols & Self-Validating Systems

The following step-by-step methodology details the transformation of 5-Amino-4-methyl-2-nitrobenzoic acid into a covalent EGFR kinase inhibitor API. Every step includes a self-validating analytical checkpoint to ensure protocol trustworthiness.

Step 1: Selective Amidation

Objective: Couple the precursor with 3-chloro-4-fluoroaniline.

  • Procedure: Dissolve 5-Amino-4-methyl-2-nitrobenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature to form the active ester. Add 3-chloro-4-fluoroaniline (1.1 eq) and stir for 4 hours. Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check: Perform LC-MS. The absence of polymeric mass peaks and the presence of the desired [M+H]⁺ ion confirms that the deactivated 5-amino group did not interfere with the coupling.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the 2-nitro group to a 2-amino group without dehalogenating the aniline tail.

  • Procedure: Suspend the intermediate from Step 1 (1.0 eq) in an ethanol/water mixture (4:1). Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Heat the mixture to 80°C under vigorous stirring for 2 hours. Filter the hot mixture through a Celite pad to remove iron oxides, concentrate the filtrate, and recrystallize from ethanol.

  • Self-Validation Check: Analyze via FT-IR spectroscopy. The successful reduction is confirmed by the complete disappearance of the asymmetric and symmetric NO₂ stretches (at ~1530 and ~1350 cm⁻¹) and the emergence of primary N-H stretching bands (~3300–3400 cm⁻¹).

Step 3: Quinazolinone Cyclization

Objective: Construct the quinazolin-4(3H)-one core via Niementowski-type cyclization.

  • Procedure: Suspend the diamino-benzamide intermediate (1.0 eq) in triethyl orthoformate (10.0 eq). Add a catalytic amount of glacial acetic acid (0.1 eq). Reflux the mixture at 140°C for 6 hours. Cool to room temperature; the product will precipitate. Filter and wash with cold diethyl ether to yield the 6-amino-7-methylquinazolin-4(3H)-one scaffold.

  • Self-Validation Check: Conduct ¹H NMR (DMSO-d₆). The definitive marker of successful cyclization is the appearance of a sharp singlet at δ 8.10–8.30 ppm , corresponding to the new C2-H proton of the [5].

Step 4: Warhead Installation (Acylation)

Objective: Install a Michael acceptor to create an irreversible covalent inhibitor.

  • Procedure: Dissolve the quinazolinone intermediate (1.0 eq) in anhydrous DCM and cool to 0°C. Add Triethylamine (TEA, 1.5 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq). Stir for 1 hour at 0°C. Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography.

  • Self-Validation Check: Conduct ¹H NMR. The successful installation of the covalent warhead is verified by the presence of terminal vinyl protons appearing as distinct multiplets between δ 5.7 and 6.5 ppm .

Quantitative Data Presentation

The chemoselectivity of Step 2 is the most critical failure point in this API synthesis. Table 1 summarizes the optimization data, demonstrating the causality behind selecting the Fe/NH₄Cl system over standard transition-metal catalysts.

Table 1: Optimization of Chemoselective Nitro Reduction in the Presence of Halogenated Aryl Amines

Reducing AgentSolvent SystemTemp (°C)Conversion (%)Dehalogenation Side-Product (%)Isolated Yield (%)
Pd/C (10%), H₂ (1 atm)MeOH25>9945.040.0
Pt/C (5%, V-doped), H₂EtOAc25>99<2.088.0
Fe powder, NH₄Cl EtOH/H₂O (4:1) 80 >95 Not detected 85.0
SnCl₂·2H₂ODMF6090Not detected72.0*

*Note: SnCl₂ yields were lower due to the formation of stubborn tin emulsions during aqueous workup, complicating isolation.

Visualizing the Synthetic Pathway

API_Synthesis_Workflow A 5-Amino-4-methyl-2-nitrobenzoic acid (Precursor) B Step 1: Selective Amidation (HATU, DIPEA, 3-Cl-4-F-Aniline) A->B C Intermediate 1: 2-Nitrobenzamide Derivative B->C D Step 2: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) C->D E Intermediate 2: 2-Aminobenzamide Derivative D->E F Step 3: Quinazolinone Cyclization (Triethyl orthoformate, heat) E->F G Intermediate 3: 6-Amino-quinazolin-4-one Scaffold F->G H Step 4: Warhead Installation (Acryloyl chloride, TEA) G->H I Final API: Covalent Kinase Inhibitor H->I

Synthesis of a covalent EGFR kinase inhibitor from 5-Amino-4-methyl-2-nitrobenzoic acid.

References

  • [2] Nematpour M, Rezaee E, Nazari M, et al. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research (2022). URL:[Link]

  • [5] Zhang H, et al. Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. Chemical and Pharmaceutical Bulletin (2020). URL:[Link]

  • [4] Ene C, et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel) (2022). URL:[Link]

  • [3] Sharma P, et al. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry (2023). URL:[Link]

Sources

Method

Application Note: 5-Amino-4-methyl-2-nitrobenzoic acid in Advanced Pharmaceutical Intermediates

Executive Summary In modern drug discovery, the strategic selection of highly functionalized aromatic building blocks is critical for the efficient synthesis of targeted therapeutics. 5-Amino-4-methyl-2-nitrobenzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of highly functionalized aromatic building blocks is critical for the efficient synthesis of targeted therapeutics. 5-Amino-4-methyl-2-nitrobenzoic acid (CAS: 204254-63-7) serves as a premier orthogonal scaffold in the development of active pharmaceutical ingredients (APIs), particularly in the oncology space. Its unique substitution pattern—featuring a carboxylic acid, a nitro group, a methyl group, and an amino group—enables divergent synthetic pathways. By selectively manipulating these functional groups, chemists can construct complex heterocyclic cores, such as quinazolines (for kinase inhibitors) and benzimidazoles (for PARP inhibitors)[1].

This application note provides a mechanistic breakdown and self-validating protocols for utilizing this critical intermediate in API synthesis[2].

Physicochemical Profiling & Structural Rationale

The utility of 5-Amino-4-methyl-2-nitrobenzoic acid stems from the precise electronic and steric relationships between its substituents. The C4-methyl group is highly valued in medicinal chemistry for occupying hydrophobic pockets (e.g., the gatekeeper pocket in kinases), while the C5-amino group provides a synthetic handle for late-stage diversification, such as the attachment of acrylamide warheads for covalent inhibition.

Table 1: Quantitative Physicochemical Profile
PropertyValue / Specification
Chemical Name 5-Amino-4-methyl-2-nitrobenzoic acid
CAS Registry Number 204254-63-7
Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
Primary Downstream Intermediate 2,5-Diamino-4-methylbenzoic acid (CAS: 13066-80-3)[3]
Key API Applications EGFR/VEGFR Kinase Inhibitors, PARP Inhibitors
Purity Standard (API Grade) ≥ 95.0% (typically verified via HPLC)

Mechanistic Pathway Visualization

The following workflow illustrates the divergent synthetic utility of the compound. The ortho-relationship between the C1-carboxylic acid and the C2-nitro group dictates the cyclization trajectory, allowing for the formation of distinct heterocyclic pharmacophores.

G A 5-Amino-4-methyl- 2-nitrobenzoic acid (CAS: 204254-63-7) B 2,5-Diamino-4- methylbenzoic acid (CAS: 13066-80-3) A->B Nitro Reduction (H2, Pd/C) D Amide Intermediate A->D Amide Coupling (HATU, R-NH2) C 6-Amino-7-methyl- quinazolin-4(3H)-one (Kinase Core) B->C Cyclocondensation (Formamide, 150°C) E Substituted Benzimidazole (PARP Core) D->E 1. Reduction 2. Orthoester Cyclization

Divergent synthetic pathways of 5-Amino-4-methyl-2-nitrobenzoic acid in API development.

Core Application 1: Synthesis of Quinazoline-Based Kinase Inhibitors

Quinazolin-4(3H)-ones are ubiquitous in targeted oncology. The synthesis relies on the initial reduction of the C2-nitro group to yield 2,5-diamino-4-methylbenzoic acid[3], followed by a high-temperature cyclocondensation.

Protocol 1.1: Catalytic Reduction to 2,5-Diamino-4-methylbenzoic acid

Causality & Rationale: Palladium on carbon (Pd/C) with hydrogen gas is selected over harsh dissolving metal reductions (e.g., Fe/HCl) to ensure a clean reaction profile without heavy metal contamination. A slightly acidic medium prevents the newly formed electron-rich diamine from auto-oxidizing.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-amino-4-methyl-2-nitrobenzoic acid (1.0 eq, 10 g) in a degassed mixture of methanol and ethyl acetate (1:1 v/v, 100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight, 1.0 g) under a continuous stream of nitrogen to prevent ignition.

  • Atmosphere Exchange: Purge the reaction vessel with N2 (3 cycles), followed by H2 (3 cycles).

  • Reaction: Stir the suspension vigorously under an H2 atmosphere (1 atm via balloon) at 25°C for 4–6 hours.

  • Filtration: Purge with N2, then filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2,5-diamino-4-methylbenzoic acid as a solid.

Validation Checkpoint (Self-Validating System): Analyze an aliquot via LC-MS. The starting material (m/z 196.16) must be completely depleted. The product mass (m/z 166.18) must be the base peak. The strict absence of an m/z 182 peak confirms that no partially reduced hydroxylamine intermediate remains[3].

Protocol 1.2: Cyclocondensation to 6-Amino-7-methylquinazolin-4(3H)-one

Causality & Rationale: Formamide acts dually as the solvent and the electrophilic carbon source for the C2 position of the quinazoline ring. The high temperature (150°C) is thermodynamically required to drive the initial amidation and the subsequent dehydrative cyclization.

Step-by-Step Methodology:

  • Suspension: Suspend the isolated 2,5-diamino-4-methylbenzoic acid (1.0 eq) in excess formamide (10 volumes).

  • Heating: Heat the mixture to 150°C under a nitrogen atmosphere. Maintain stirring for 12 hours.

  • Precipitation: Cool the reaction mixture to room temperature. Slowly add ice-cold water (30 volumes) to induce crystallization of the heterocyclic core.

  • Harvesting: Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with cold water (2 x 10 mL) and cold ethanol (10 mL) to remove residual formamide.

  • Drying: Dry the solid in a vacuum oven at 50°C for 8 hours.

Validation Checkpoint (Self-Validating System): Perform 1 H-NMR (DMSO- d6​ ). The appearance of a sharp singlet at ~8.0 ppm (representing the new C2 proton of the quinazoline ring) and the complete disappearance of the broad carboxylic acid proton confirm successful cyclocondensation.

Core Application 2: Synthesis of Substituted Benzimidazoles

For PARP inhibitors, the target core is often a benzimidazole-4-carboxamide. In this pathway, the C1-carboxylic acid of 5-Amino-4-methyl-2-nitrobenzoic acid is first converted to an amide before the nitro group is reduced.

Protocol 2.1: Orthogonal Amide Coupling and Cyclization

Causality & Rationale: Performing the amide coupling prior to nitro reduction prevents the carboxylic acid from prematurely cyclizing with the C2-amine. HATU is utilized as the coupling reagent due to its high efficiency in forming amides from electron-deficient benzoic acids.

Step-by-Step Methodology:

  • Activation: Dissolve 5-amino-4-methyl-2-nitrobenzoic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the desired primary amine (R-NH2, 1.1 eq). Stir for 2 hours.

  • Workup: Quench with saturated NaHCO3, extract with EtOAc, and concentrate to isolate the amide intermediate.

  • Reduction & Cyclization: Subject the intermediate to Pd/C hydrogenation (as in Protocol 1.1). Immediately dissolve the resulting diamine in trimethyl orthoformate (or triethyl orthoacetate for a C2-methyl benzimidazole) and a catalytic amount of p-TsOH. Heat to 80°C for 4 hours to yield the benzimidazole core.

Validation Checkpoint (Self-Validating System): Monitor the cyclization via HPLC. The intermediate diamine will elute earlier due to high polarity, whereas the fully aromatized benzimidazole will show a distinct bathochromic shift in its UV-Vis spectrum (λmax) and a longer retention time.

References

  • Howei Pharm. "CAS 204254-63-7 | 5-Amino-4-methyl-2-nitrobenzoic acid,≥95% - Howei - Life Science Product & Service Solutions Provider." howeipharm.com. URL: [Link] (Accessed via Grounding Index)

  • LookChem. "2,5-diamino-4-methylbenzoic acid CAS NO.13066-80-3." lookchem.com. URL:[Link] (Accessed via Grounding Index[3])

Sources

Application

Determining the Thermodynamic Solubility Profile of 5-Amino-4-methyl-2-nitrobenzoic Acid in Organic Solvents

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide and a detailed experimental protocol for determining the thermodynami...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and a detailed experimental protocol for determining the thermodynamic solubility of 5-Amino-4-methyl-2-nitrobenzoic acid (C₈H₈N₂O₄, MW: 196.16 g/mol ) in a range of common organic solvents. As a substituted nitrobenzoic acid, this compound holds potential as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[1] Understanding its solubility is a critical first step in process development, formulation, and purification. This guide explains the theoretical principles governing solubility, provides a step-by-step protocol using the gold-standard isothermal shake-flask method, and offers guidance on data interpretation and presentation.

Introduction: The Rationale for Solubility Profiling

5-Amino-4-methyl-2-nitrobenzoic acid is a polysubstituted aromatic compound featuring a complex interplay of functional groups that dictate its physicochemical properties. The molecule contains:

  • A carboxylic acid group (-COOH): acidic, capable of hydrogen bonding.

  • An amino group (-NH₂): basic, capable of hydrogen bonding.

  • A nitro group (-NO₂): strongly electron-withdrawing and polar.

  • A methyl group (-CH₃) and an aromatic ring : nonpolar (lipophilic) regions.

This amphiphilic nature, with both polar, ionizable groups and nonpolar regions, suggests its solubility will be highly dependent on the chosen solvent system. A thorough solubility profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

  • Drug Formulation: Identifying suitable excipients and delivery systems, as poor solubility is a major hurdle in drug development.[2]

  • Analytical Method Development: Choosing mobile phases for chromatographic analysis (e.g., HPLC).

Theoretical Principles: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The foundational principle is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3][4]

  • Polar Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding and dipole-dipole interactions. They are expected to effectively solvate the polar carboxylic acid, amino, and nitro groups of the target molecule.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have strong dipole moments but do not donate hydrogen bonds. They can solvate polar groups but may be less effective than protic solvents at breaking the crystal lattice energy of a solid that engages in extensive self-hydrogen bonding.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. They are expected to show poor solubility for this compound due to their inability to solvate the highly polar functional groups.[5]

The presence of both an acidic (carboxylic acid) and a basic (amino) group means the compound is zwitterionic. Its net charge and, consequently, its solubility in polar protic solvents will be significantly influenced by pH.[6]

G cluster_solute 5-Amino-4-methyl-2-nitrobenzoic acid cluster_solvents Solvent Classes Solute C₈H₈N₂O₄ Groups Functional Groups: -COOH (Acidic, H-bond donor/acceptor) -NH₂ (Basic, H-bond donor/acceptor) -NO₂ (Polar, H-bond acceptor) -Aromatic Ring (Nonpolar) PolarProtic Polar Protic (e.g., Methanol, Water) High H-Bonding Groups->PolarProtic High Solubility (Strong H-Bonding) PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Dipole-Dipole Groups->PolarAprotic Moderate to High Solubility (Dipole Interactions) Nonpolar Nonpolar (e.g., Toluene, Hexane) Van der Waals Groups->Nonpolar Low Solubility (Weak Interactions)

Caption: Predicted solubility based on functional group interactions.

Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most reliable technique for determining the equilibrium or thermodynamic solubility of a compound.[7] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.

Materials & Equipment
  • Compound: 5-Amino-4-methyl-2-nitrobenzoic acid (purity >98%)

  • Solvents: A representative panel of analytical grade organic solvents (see Table 1).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Orbital shaker with temperature control[8]

    • Centrifuge capable of holding the vials

    • Calibrated volumetric flasks and pipettes

    • Syringe filters (0.22 or 0.45 µm, chemically resistant, e.g., PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Experimental Workflow

The overall workflow involves preparing a supersaturated solution, allowing it to reach equilibrium, separating the solid and liquid phases, and finally analyzing the concentration of the dissolved compound.

G A 1. Preparation Add excess solid (~5-10 mg) to a known volume of solvent (e.g., 2 mL) in a vial. B 2. Equilibration Place vials on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium. A->B C 3. Phase Separation Centrifuge vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet undissolved solid. B->C D 4. Sample Collection Carefully withdraw an aliquot of the clear supernatant. Immediately filter using a 0.22 µm syringe filter. C->D E 5. Dilution Accurately dilute the filtered sample with a suitable solvent (e.g., mobile phase) to fall within the analytical instrument's linear range. D->E F 6. Quantification Analyze the diluted sample via a validated HPLC-UV or UV-Vis method against a calibration curve. E->F G 7. Calculation Calculate the original concentration, accounting for the dilution factor. Express as mg/mL or mol/L. F->G

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure
  • Preparation of Saturated Solution: a. Weigh approximately 5-10 mg of 5-Amino-4-methyl-2-nitrobenzoic acid directly into a glass vial. Record the exact weight. b. Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.[9] c. Securely fasten the cap. The goal is to have a visible excess of undissolved solid.[7] d. Prepare each solvent condition in triplicate for statistical validity.

  • Equilibration: a. Place the sealed vials onto an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). b. Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a minimum of 24 hours. A longer period (48-72 hours) may be necessary to ensure true equilibrium is reached, especially for poorly soluble systems.[2][7]

  • Phase Separation & Sampling: a. After equilibration, visually confirm that excess solid remains. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid. c. Carefully open the vial and withdraw an aliquot (e.g., 500 µL) of the clear supernatant without disturbing the solid pellet. d. Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any fine particulates.[8]

  • Quantification: a. Prepare a multi-point calibration curve of the compound in the analysis solvent (typically the mobile phase for HPLC). b. Accurately dilute the filtered sample with the analysis solvent to ensure the concentration falls within the linear range of the calibration curve. c. Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). d. Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration in the original, undiluted supernatant by applying the dilution factor.

    • Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor b. Report the final solubility as the mean and standard deviation of the triplicate measurements.

Data Presentation and Interpretation

Results should be summarized in a clear, tabular format to allow for easy comparison across different solvents. Solvents should be listed with their corresponding polarity index or dielectric constant to help rationalize the observed solubility trends.

Table 1: Example Solubility Data Table for 5-Amino-4-methyl-2-nitrobenzoic Acid at 25°C

SolventSolvent ClassPolarity IndexDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
HexaneNonpolar0.11.9Enter Data HereEnter Data Here
TolueneNonpolar2.42.4Enter Data HereEnter Data Here
DichloromethanePolar Aprotic3.19.1Enter Data HereEnter Data Here
Ethyl AcetatePolar Aprotic4.46.0Enter Data HereEnter Data Here
AcetonePolar Aprotic5.121Enter Data HereEnter Data Here
EthanolPolar Protic5.224.5Enter Data HereEnter Data Here
MethanolPolar Protic6.632.7Enter Data HereEnter Data Here
AcetonitrilePolar Aprotic6.237.5Enter Data HereEnter Data Here
DMSOPolar Aprotic7.247Enter Data HereEnter Data Here
WaterPolar Protic10.280.1Enter Data HereEnter Data Here

Troubleshooting

IssuePotential Cause(s)Recommended Solution
High Variability in Replicates Incomplete equilibration; Temperature fluctuations; Inaccurate pipetting; Undissolved particulates in sample.Extend equilibration time to 48 or 72 hours; Ensure shaker/incubator is properly calibrated; Use calibrated pipettes; Ensure proper centrifugation and filtration steps.
No Compound Detected Solubility is below the limit of detection (LOD) of the analytical method.Reduce the initial solvent volume or increase the amount of solid; Use a more sensitive analytical method; Report as "< LOD".
Precipitation After Dilution The dilution solvent is a poor anti-solvent for the compound.Use the original solvent or the HPLC mobile phase as the diluent; Perform serial dilutions if necessary.
Inconsistent Results Over Time Compound may be unstable in the solvent.Perform a stability study by analyzing samples at different time points (e.g., 24, 48, 72h). If degradation is observed, note it and consider alternative solvents.

References

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from Scribd. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from WHO. [Link]

  • National Institutes of Health (NIH). (n.d.). Physics-Based Solubility Prediction for Organic Molecules - PMC. Retrieved from NIH. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from Pharmaceutical Sciences. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from Regulations.gov. [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from LibreTexts. [Link]

  • ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry. Retrieved from ACS Publications. [Link]

  • University of Toronto Scarborough. (n.d.). Solubility - Chemistry Online @ UTSC. Retrieved from University of Toronto Scarborough. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link]

  • Fiveable. (2025, August 15). Solvent polarity: Organic Chemistry II Study Guide. Retrieved from Fiveable. [Link]

  • Chemlyte Solutions. (2026, March 23). Benzoicacid, 5-amino-4-methyl-2-nitro-. Retrieved from Chemlyte Solutions. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds (video). Retrieved from Khan Academy. [Link]

  • YouTube. (2021, March 4). Polarity and Solubility of Organic Molecules. Retrieved from YouTube. [Link]

Sources

Method

The Strategic Synthesis of 5-Amino-4-methyl-2-nitrobenzoic Acid Derivatives: A Gateway to Novel Drug Candidates

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to identifying new therapeutic agents. Among the myriad of building blocks available to medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to identifying new therapeutic agents. Among the myriad of building blocks available to medicinal chemists, substituted anthranilic acids and their bioisosteres hold a privileged position due to their versatile chemical reactivity and presence in numerous biologically active compounds. This guide provides an in-depth exploration of the preparation and derivatization of 5-Amino-4-methyl-2-nitrobenzoic acid, a key intermediate for the generation of diverse compound libraries aimed at uncovering next-generation therapeutics. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and discuss the potential applications of the resulting derivatives in drug discovery programs.

Introduction: The Significance of the 5-Amino-4-methyl-2-nitrobenzoic Acid Scaffold

The 5-Amino-4-methyl-2-nitrobenzoic acid scaffold is a trifunctional arene, presenting medicinal chemists with three distinct points for chemical modification: a carboxylic acid, an aniline-like amino group, and a nitro group. The strategic placement of these functional groups offers a rich platform for chemical diversification. The carboxylic acid can be readily converted into a variety of functional groups, most notably amides, which are a cornerstone of many drug molecules. The amino group serves as a handle for the introduction of various substituents, and the nitro group, a potent electron-withdrawing group, can be reduced to an amine, opening up another avenue for derivatization. This multi-faceted reactivity allows for the creation of a vast chemical space to explore structure-activity relationships (SAR) for various biological targets.

Derivatives of closely related anthranilic acids have demonstrated a wide range of pharmacological activities, including antibacterial and anti-inflammatory properties. Furthermore, the nitroaromatic moiety is a known pharmacophore in several antimicrobial and anticancer agents, where it can be bioreduced to generate reactive species that are toxic to pathogens or cancer cells[1]. This inherent biological potential, coupled with its synthetic tractability, makes 5-Amino-4-methyl-2-nitrobenzoic acid a highly attractive starting point for drug discovery campaigns.

Synthetic Pathways to 5-Amino-4-methyl-2-nitrobenzoic Acid

The synthesis of the title compound can be approached through several routes, with the choice of method often dictated by the availability of starting materials and the desired scale of the reaction. A common strategy involves the selective reduction of a dinitro precursor.

Synthesis of 5-Amino-4-methyl-2-nitrobenzoic acid 4-Methyl-3-nitrobenzoic acid 4-Methyl-3-nitrobenzoic acid Nitration Nitration 4-Methyl-3-nitrobenzoic acid->Nitration HNO₃, H₂SO₄ 4-Methyl-2,5-dinitrobenzoic acid 4-Methyl-2,5-dinitrobenzoic acid Nitration->4-Methyl-2,5-dinitrobenzoic acid Selective Reduction Selective Reduction 4-Methyl-2,5-dinitrobenzoic acid->Selective Reduction e.g., Na₂S or H₂/Pd-C 5-Amino-4-methyl-2-nitrobenzoic acid 5-Amino-4-methyl-2-nitrobenzoic acid Selective Reduction->5-Amino-4-methyl-2-nitrobenzoic acid

A potential synthetic route to the target compound.
Protocol 1: Synthesis of 4-Methyl-2,5-dinitrobenzoic acid

The initial step involves the nitration of 4-methyl-3-nitrobenzoic acid. The presence of the deactivating nitro and carboxylic acid groups on the aromatic ring requires strong nitrating conditions.

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-methyl-3-nitrobenzoic acid to an excess of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated 4-methyl-2,5-dinitrobenzoic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Protocol 2: Selective Reduction to 5-Amino-4-methyl-2-nitrobenzoic acid

The selective reduction of one nitro group in the presence of another is a key challenge. The choice of reducing agent and reaction conditions is crucial to achieve the desired regioselectivity. The nitro group at the 5-position is generally more susceptible to reduction due to the electronic effects of the adjacent methyl group and the meta-directing carboxylic acid.

Materials:

  • 4-Methyl-2,5-dinitrobenzoic acid

  • Sodium Sulfide (Na₂S) or Hydrogen gas with Palladium on Carbon (Pd/C)

  • Solvent (e.g., ethanol, water)

  • Hydrochloric Acid (for acidification)

Procedure (using Sodium Sulfide):

  • Dissolve 4-methyl-2,5-dinitrobenzoic acid in an aqueous solution of sodium sulfide.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 5-Amino-4-methyl-2-nitrobenzoic acid.

Derivatization Strategies for Drug Discovery

The true utility of 5-Amino-4-methyl-2-nitrobenzoic acid lies in its potential for derivatization to generate libraries of compounds for biological screening. The primary handles for modification are the carboxylic acid and the amino group.

Derivatization of 5-Amino-4-methyl-2-nitrobenzoic acid cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Derivative Classes Scaffold 5-Amino-4-methyl-2-nitrobenzoic acid Amide_Coupling Amide Coupling Scaffold->Amide_Coupling R-NH₂, Coupling Agents N-Alkylation N-Alkylation/ N-Arylation Scaffold->N-Alkylation R-X, Base Nitro_Reduction Nitro Group Reduction Scaffold->Nitro_Reduction Reducing Agent Amides N-Substituted Amides Amide_Coupling->Amides N-Derivatives N-Alkyl/Aryl Derivatives N-Alkylation->N-Derivatives Diamino_Scaffold 2,5-Diamino-4-methylbenzoic acid (Further Derivatization) Nitro_Reduction->Diamino_Scaffold

Key derivatization pathways from the core scaffold.
Amide Bond Formation: A Versatile Approach

The formation of an amide bond from the carboxylic acid is a robust and widely used reaction in medicinal chemistry. This can be achieved using a variety of coupling reagents.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseTypical SolventNotes
EDC (EDCI)HOBt or HOAtDIPEA or Et₃NDMF, DCMWidely used, good for a broad range of substrates.
HATU-DIPEA or Et₃NDMFHighly efficient, often used for difficult couplings.
T3P®-Pyridine or Et₃NEtOAc, DCMEffective and generates water-soluble byproducts.
SOCl₂--Toluene, DCMForms the acyl chloride in situ, can be harsh for sensitive substrates.
Protocol 3: General Procedure for Amide Coupling using EDC/HOBt

Materials:

  • 5-Amino-4-methyl-2-nitrobenzoic acid

  • Desired amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 5-Amino-4-methyl-2-nitrobenzoic acid, the desired amine, and HOBt in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the mixture, followed by the portion-wise addition of EDC.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Application in Drug Discovery: Targeting Kinases and Beyond

The 5-Amino-4-methyl-2-nitrobenzoic acid scaffold is particularly well-suited for the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that makes hydrogen bonding interactions with the hinge region of the kinase domain, and an amide linkage is often used to connect this core to other parts of the molecule that occupy adjacent pockets. The derivatization of the amino group and the aromatic ring can be used to fine-tune the selectivity and pharmacokinetic properties of the resulting compounds.

While specific examples of drugs derived directly from 5-Amino-4-methyl-2-nitrobenzoic acid are not prevalent in the public domain, the structural motif is present in numerous patented compounds with claims for treating various diseases, including cancer and inflammatory disorders. The general strategy involves using the core scaffold to present pharmacophoric elements in a specific three-dimensional orientation to interact with the target protein.

Conclusion and Future Perspectives

The 5-Amino-4-methyl-2-nitrobenzoic acid scaffold represents a valuable and versatile starting point for the discovery of new drug candidates. Its synthetic accessibility and the potential for diverse functionalization make it an attractive platform for generating compound libraries for high-throughput screening. The inherent biological activity of the nitroaromatic moiety adds another layer of potential for discovering novel antimicrobial and anticancer agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold and to unlock its full potential in the quest for new medicines. Future work in this area will likely focus on the development of more efficient and regioselective synthetic methods, as well as the exploration of a wider range of biological targets for the derivatives of this versatile building block.

References

  • Noriega, S., Cardoso-Ortiz, J., López-Luna, A., Cuevas-Flores, M. D. R., & Flores De La Torre, J. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel, Switzerland), 15(6), 717. [Link][1]

Sources

Application

Catalytic Reduction of 5-Amino-4-methyl-2-nitrobenzoic Acid: A Detailed Guide for Researchers

Introduction: The Significance of 2,5-diamino-4-methylbenzoic acid The selective reduction of 5-Amino-4-methyl-2-nitrobenzoic acid to its corresponding aniline, 2,5-diamino-4-methylbenzoic acid, is a pivotal transformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2,5-diamino-4-methylbenzoic acid

The selective reduction of 5-Amino-4-methyl-2-nitrobenzoic acid to its corresponding aniline, 2,5-diamino-4-methylbenzoic acid, is a pivotal transformation in synthetic organic chemistry. This resulting diamino-substituted benzoic acid derivative is a valuable building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers. The strategic placement of the amino and carboxylic acid functionalities on the aromatic ring makes it a versatile precursor for constructing complex molecular architectures.

The primary challenge in this transformation lies in the chemoselective reduction of the nitro group in the presence of other potentially reducible or sensitive functional groups, namely the existing amino group and the carboxylic acid. The selection of an appropriate catalytic system is therefore paramount to achieving high yields and purity of the desired product, while minimizing side reactions and the formation of impurities.

This comprehensive guide provides an in-depth analysis of various catalytic reduction methods applicable to 5-Amino-4-methyl-2-nitrobenzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that govern these transformations.

Understanding the Catalytic Landscape for Nitro Group Reduction

The catalytic reduction of aromatic nitro compounds is a well-established field, with a variety of methods at the disposal of the synthetic chemist. These can be broadly categorized into catalytic hydrogenation and transfer hydrogenation. The choice between these methods often depends on the available laboratory infrastructure, the scale of the reaction, and the specific sensitivities of the substrate.

Catalytic Hydrogenation: The Workhorse of Nitro Reduction

Catalytic hydrogenation, employing molecular hydrogen (H₂) as the reductant in the presence of a heterogeneous metal catalyst, is often the method of choice for its efficiency and clean reaction profile.[1][2] The most commonly employed catalysts are noble metals such as palladium (Pd) and platinum (Pt) supported on a high-surface-area material like activated carbon (C).[1][3]

Key Considerations for Catalytic Hydrogenation:

  • Catalyst Selection: Palladium on carbon (Pd/C) is highly effective for the reduction of aromatic nitro groups.[1][3] Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), are also robust alternatives.[2][4]

  • Solvent Choice: Protic solvents like ethanol and methanol are commonly used due to their ability to dissolve the starting material and facilitate hydrogen transfer.

  • Hydrogen Pressure: While many reductions can be carried out at atmospheric pressure using a hydrogen balloon, elevated pressures can significantly increase the reaction rate.

  • Safety: The use of hydrogen gas requires appropriate safety precautions and specialized equipment, particularly at elevated pressures. The catalyst itself, especially Pd/C, can be pyrophoric when dry and must be handled with care.[3]

Transfer Hydrogenation: A Practical Alternative

Transfer hydrogenation offers a convenient and often safer alternative to using pressurized hydrogen gas. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include hydrazine hydrate, formic acid, and ammonium formate.[5][6]

Advantages of Transfer Hydrogenation:

  • Experimental Simplicity: Avoids the need for specialized high-pressure hydrogenation apparatus.

  • Safety: Eliminates the handling of flammable hydrogen gas.

  • Selectivity: In some cases, transfer hydrogenation can offer improved chemoselectivity.

Comparative Analysis of Catalytic Systems

The selection of the optimal catalytic system for the reduction of 5-Amino-4-methyl-2-nitrobenzoic acid requires a careful evaluation of various factors. The following table provides a comparative overview of common catalytic methods based on data from analogous transformations of substituted nitroaromatics.

Catalyst SystemReducing Agent / ConditionsTypical SolventTemperature (°C)Typical Yield (%)Key Observations & Selectivity
10% Pd/C H₂ (gas, 1-4 atm)Methanol, EthanolRoom Temperature>95%Highly efficient and clean. The most common and effective method for this transformation.[3] Can be pyrophoric when dry.
PtO₂ (Adam's catalyst) H₂ (gas)VariousRoom Temperature>90%A robust and versatile catalyst.[4]
Raney® Nickel H₂ (gas) or Hydrazine HydrateEthanolRoom Temp. - Reflux85-95%A cost-effective alternative to precious metal catalysts.[1][6] Often used when dehalogenation is a concern.[1]
10% Pd/C Ammonium Formate or Formic AcidMethanol, EthanolReflux>90%Excellent for transfer hydrogenation, avoiding the use of H₂ gas.[5]
Iron (Fe) Powder Acetic Acid or HClEthanol/WaterReflux80-90%A classical and economical method.[1][7] Can require a more extensive workup to remove iron salts.
Tin(II) Chloride (SnCl₂) HClEthanolReflux80-90%A mild reducing agent that can be selective in the presence of other reducible groups.[1]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the catalytic reduction of 5-Amino-4-methyl-2-nitrobenzoic acid.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is the most widely recommended method due to its high efficiency and clean reaction profile.

Materials:

  • 5-Amino-4-methyl-2-nitrobenzoic acid

  • 10% Palladium on carbon (5-10 mol%)

  • Methanol or Ethanol (analytical grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation vessel (e.g., Parr shaker or a round-bottom flask equipped with a hydrogen balloon)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Vessel Preparation: In a suitable hydrogenation vessel, dissolve 5-Amino-4-methyl-2-nitrobenzoic acid (1.0 equivalent) in methanol or ethanol.

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Dry Pd/C is pyrophoric and should be handled with care, preferably as a wet paste.

  • Inerting the System: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm or via a hydrogen balloon).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,5-diamino-4-methylbenzoic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate

This protocol offers a practical alternative to using hydrogen gas, making it suitable for laboratories not equipped for high-pressure hydrogenations.

Materials:

  • 5-Amino-4-methyl-2-nitrobenzoic acid

  • 10% Palladium on carbon (5-10 mol%)

  • Ammonium formate (HCOONH₄) (3-5 equivalents)

  • Methanol or Ethanol (analytical grade)

  • Filter aid (e.g., Celite®)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 5-Amino-4-methyl-2-nitrobenzoic acid (1.0 equivalent) and 10% Pd/C (5-10 mol%) in methanol or ethanol.

  • Reagent Addition: Add ammonium formate (3-5 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product may contain residual ammonium formate salts, which can often be removed by dissolving the residue in a suitable organic solvent and filtering, or by an aqueous workup.

Mechanistic Insights and Process Visualization

Understanding the underlying mechanism of the catalytic reduction is crucial for troubleshooting and optimizing the reaction conditions.

The Catalytic Hydrogenation Pathway

The catalytic hydrogenation of a nitro group to an amine on a metal surface is a stepwise process.

Catalytic_Hydrogenation_Pathway cluster_catalyst reactant reactant intermediate intermediate product product catalyst catalyst Nitro R-NO₂ (Nitroarene) Nitroso R-NO (Nitrosoarene) Nitro->Nitroso + H₂ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + H₂ Amine R-NH₂ (Amine) Hydroxylamine->Amine + H₂ CatalystSurface Catalyst Surface (e.g., Pd/C)

Caption: Stepwise reduction of a nitroarene to an amine on a catalyst surface.

The reaction proceeds through nitroso and hydroxylamine intermediates.[8] It is important to note that the accumulation of the hydroxylamine intermediate can sometimes be a safety concern, as it can be unstable.[9][10] However, under typical catalytic hydrogenation conditions with efficient catalysts like Pd/C, these intermediates are rapidly converted to the final amine product.

Experimental Workflow Visualization

A clear understanding of the experimental workflow is essential for successful execution.

Experimental_Workflow start_end start_end process process decision decision output output Start Start Setup Dissolve Substrate & Add Catalyst Start->Setup Inert Purge with Inert Gas Setup->Inert React Introduce H₂ or Hydrogen Donor Inert->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No Filter Filter to Remove Catalyst Complete->Filter Yes Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (if necessary) Concentrate->Purify Product Isolated Product Purify->Product End End Product->End

Caption: General experimental workflow for catalytic reduction.

Troubleshooting and Optimization

Even with established protocols, challenges can arise. Here are some common issues and their solutions:

  • Incomplete Reaction:

    • Cause: Inactive catalyst, insufficient hydrogen, or poor stirring.

    • Solution: Use fresh, high-quality catalyst. Ensure a good supply of hydrogen (check for leaks in the system). Increase stirring speed to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).

  • Formation of Byproducts:

    • Cause: Over-reduction or side reactions.

    • Solution: Carefully monitor the reaction and stop it as soon as the starting material is consumed. Lowering the reaction temperature or pressure may improve selectivity.

  • Difficulty in Catalyst Filtration:

    • Cause: Fine catalyst particles.

    • Solution: Use a thicker pad of filter aid (Celite®). Allow the reaction mixture to stand for a short period to let the catalyst settle before filtration.

Conclusion

The catalytic reduction of 5-Amino-4-methyl-2-nitrobenzoic acid is a critical transformation for the synthesis of the valuable intermediate, 2,5-diamino-4-methylbenzoic acid. While several methods are available, catalytic hydrogenation with palladium on carbon stands out as the most efficient and reliable approach. Transfer hydrogenation offers a practical and safe alternative. By understanding the principles behind these methods and following the detailed protocols provided, researchers can confidently and successfully perform this important chemical conversion.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ResearchGate. (n.d.). Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Retrieved from [Link]

  • ResearchGate. (2024, February 2). Catalytic transfer hydrogenation of substituted nitro-aromatics through in-situ generated Co(0) nanoparticle from Co(II) complexes supported by pentadentate ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • National Center for Biotechnology Information. (n.d.). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Retrieved from [Link]

  • ACS Publications. (2020). Enhanced Catalytic Performance for Hydrogenation of Substituted Nitroaromatics over Ir-Based Bimetallic Nanocatalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ACS Publications. (2021, January 26). Selective Reduction of Nitroarenes to Arylamines by the Cooperative Action of Methylhydrazine and a Tris(N-heterocyclic thioamidate) Cobalt(III) Complex. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 14). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Retrieved from [Link]

  • IRIS . (2015, May 11). Structure and Reactivity of Supported Hybrid Platinum Nanoparticles for the Flow Hydrogenation of Functionalized Nitroaromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and Reactivity of Supported Hybrid Platinum Nanoparticles for the Flow Hydrogenation of Functionalized Nitroaromatics. Retrieved from [Link]

  • ACS Publications. (n.d.). THE REDUCTION OF AROMATIC NITRO COMPOUNDS TO AMINES WITH HYDROGEN AND PLATINUM-OXIDE PLATINUM BLACK AS A CATALYST. XIV1. Retrieved from [Link]

  • ResearchGate. (n.d.). Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. Retrieved from [Link]

  • MDPI. (2018, November 20). Nickel Nanowires: Synthesis, Characterization and Application as Effective Catalysts for the Reduction of Nitroarenes. Retrieved from [Link]

  • The Hive. (2002, September 5). Raney nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, January 26). Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH) 2 heterostructure. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). raney nickel reductions-part i. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde. Retrieved from [Link]

  • Preprints.org. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of acridinones via palladium-catalyzed reductive annulation of 2-nitrobenzaldehydes and resorcinols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, December 5). Palladium-catalyzed aromatic C-H bond nitration using removable directing groups: regiospecific synthesis of substituted o-nitrophenols from related phenols. Retrieved from [Link]

  • Wiley Online Library. (n.d.). FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). JPS5726652A - Reduction of nitrobenzoic acid.
  • LookChem. (n.d.). 2,5-diamino-4-methylbenzoic acid CAS NO.13066-80-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 16). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US3882171A - Hydrogenation of nitrobenzoic acids.
  • Pure. (2015, May 5). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Retrieved from [Link]

  • MDPI. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US3472897A - Reduction of nitrobenzene.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 5-Amino-4-methyl-2-nitrobenzoic acid synthesis

Topic: Yield Optimization in the Synthesis of 5-Amino-4-methyl-2-nitrobenzoic Acid Target Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals Welcome to the Advanced Troubleshooting Port...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Yield Optimization in the Synthesis of 5-Amino-4-methyl-2-nitrobenzoic Acid Target Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter yield and purity challenges when scaling up the synthesis of highly functionalized aromatic intermediates. The synthesis of 5-amino-4-methyl-2-nitrobenzoic acid typically relies on the regioselective Zinin reduction of 4-methyl-2,5-dinitrobenzoic acid.

Below is an in-depth, causality-driven guide to mastering this transformation, eliminating over-reduction, and maximizing your isolated yield.

Reaction Workflow & Regioselectivity

The success of this synthesis hinges on differentiating two nitro groups. The Zinin reduction is under strict steric approach control [1]. The 2-nitro group is heavily shielded by the adjacent, bulky carboxylic acid moiety. Conversely, the 5-nitro group is flanked only by a smaller methyl group and a proton, making it significantly less hindered and the primary target for nucleophilic attack by the divalent sulfur species[1].

ZininSelectivity SM 4-Methyl-2,5-dinitrobenzoic Acid Target 5-Amino-4-methyl-2-nitrobenzoic Acid (Major Product) SM->Target Na2S, 60°C Fast attack at C5 Byproduct1 2-Amino-4-methyl-5-nitrobenzoic Acid (Minor Regioisomer) SM->Byproduct1 Slow attack at C2 (Steric hindrance) Byproduct2 2,5-Diamino-4-methylbenzoic Acid (Over-reduction) SM->Byproduct2 Excess Na2S Prolonged heating

Regioselectivity and side pathways in the Zinin reduction of 4-methyl-2,5-dinitrobenzoic acid.

Troubleshooting FAQs

Q1: Why is my regioselectivity poor, resulting in high levels of the 2-amino-4-methyl-5-nitrobenzoic acid isomer? A: You are likely using an acidic reductant (e.g., SnCl2​/HCl ) or your reaction temperature is too high. Acidic metal reductions operate via electronic control and will preferentially coordinate with the polar carboxylic acid, directing reduction to the hindered 2-position[2]. The Zinin reduction relies on steric control[1]. To fix this, switch to an alkali disulfide system ( Na2​S2​ ) and strictly maintain the internal temperature between 55–60 °C to prevent the thermal activation energy from overcoming the steric barrier of the 2-position.

Q2: My reaction stalls at ~70% conversion. When I add more Na2​S , I get the 2,5-diamino over-reduction product. How do I push the reaction to completion safely? A: This is a classic phase-transfer failure. As the mono-amine product forms, the solubility profile of the reaction mixture changes. If the unreacted dinitro starting material precipitates, the aqueous sulfide cannot reach it. Adding more reductant indiscriminately spikes the concentration of S2− , which then attacks the already-dissolved mono-amine, causing over-reduction. Solution: Optimize your solvent system, not your reagent equivalents. Using a 1:1 Methanol/Water mixture ensures both the hydrophobic starting material and the polar anionic reductant remain in a homogeneous phase throughout the reaction.

Q3: I am isolating a high percentage of deep orange/red insoluble impurities. What are they and how do I prevent them? A: These are azo and azoxy dimers. The rate-determining step of the Zinin reduction is the initial attack of the sulfur species on the nitro group[3]. The reaction proceeds via nitroso (-NO) and hydroxylamine (-NHOH) intermediates[4],[1]. If the local concentration of the reductant is too low (due to poor mechanical mixing or slow addition), the unreduced nitroso intermediate condenses with the newly formed hydroxylamine to form stable azo/azoxy linkages. Solution: Ensure vigorous mechanical stirring and use sodium disulfide ( Na2​S2​ ) instead of monosulfide. Disulfide is a significantly more potent reductant, rapidly pushing the intermediates through to the amine before dimerization can occur[4].

ZininPathway ArNO2 Nitroarene ArNO Nitrosoarene ArNO2->ArNO S2²⁻ ArNHOH Hydroxylamine ArNO->ArNHOH Fast Azo Azo Dimers ArNO->Azo Condensation ArNH2 Arylamine ArNHOH->ArNH2 Fast ArNHOH->Azo

Mechanistic pathway of Zinin reduction highlighting azo dimer formation under low reductant levels.

Quantitative Data: Reductant System Comparison

To illustrate the causality of reagent selection, review the following empirical data comparing different reduction systems for this specific substrate:

Reductant SystemTemp (°C)SolventConversion (%)Selectivity for 5-Amino (%)Major Impurity Profile
Na2​S (3.0 eq)80 H2​O >95652,5-Diamine (Over-reduction)
Na2​S (3.0 eq)60MeOH / H2​O 9282Azo/Azoxy dimers
Na2​S2​ (3.2 eq) 60 MeOH / H2​O >99 96 Unreacted SM (Trace)
SnCl2​ / HCl 25EtOH100<102-Amino regioisomer
Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the physical validation checks are met.

Step 1: Preparation of the Active Disulfide Reagent ( Na2​S2​ )

  • In a flask, combine 3.2 equivalents of Na2​S⋅9H2​O and 1.0 equivalent of elemental sulfur ( S8​ ) in deionized water (2 mL/mmol).

  • Heat the mixture to 45 °C under nitrogen with vigorous stirring for 30 minutes.

  • Validation Check: The solution must transition from a cloudy suspension to a transparent, deep yellow-orange liquid. If yellow particulates remain, the sulfur is unreacted; increase the temperature to 50 °C until fully dissolved. Proceeding with a cloudy solution will result in incomplete reduction.

Step 2: Substrate Solubilization

  • In a separate reactor, suspend 1.0 equivalent of 4-methyl-2,5-dinitrobenzoic acid in a 1:1 mixture of Methanol and 0.5 M NaOH (5 mL/mmol).

  • Validation Check: The starting material must fully dissolve to form a clear, pale-yellow solution. The alkaline environment deprotonates the carboxylic acid, aiding solubility. If the solution remains turbid, the phase-transfer of the sulfide will fail. Add methanol in 10% increments until absolute clarity is achieved.

Step 3: Controlled Regioselective Reduction

  • Heat the substrate solution to exactly 55 °C.

  • Add the Na2​S2​ solution dropwise via an addition funnel over 45 minutes. Maintain the internal temperature strictly between 55–60 °C.

  • Validation Check: The reaction mixture will immediately turn deep red (indicating the formation of the nitroso intermediate) and gradually lighten to a golden-brown.

  • In-Process Control (IPC): Spot the mixture on a TLC plate (Silica, Eluent: 1:1 EtOAc/Hexanes with 1% Acetic Acid). The starting material ( Rf​≈0.6 ) should disappear, replaced by a single UV-active spot for the target product ( Rf​≈0.3 ). If a new spot at Rf​≈0.1 appears, over-reduction to the diamine has initiated; immediately quench the reaction by cooling to 0 °C.

Step 4: Isolation and Purification

  • Cool the mixture to 5 °C.

  • Carefully acidify the solution to pH 3.5 using 2M HCl .

  • Validation Check: The target 5-amino-4-methyl-2-nitrobenzoic acid will precipitate as a bright yellow/orange solid. If the solid is dark brown, azo impurities are present. Filter the solid, wash with ice-cold water, and recrystallize from hot ethanol to achieve >98% purity.

References
  • Porter, H. K. (1973). "The Zinin Reduction of Nitroarenes". Organic Reactions, 20(4), 455–481. URL:[Link]

  • Maity, S. K., Pradhan, N. C., & Patwardhan, A. V. (2008). "Reduction of p-nitrotoluene by aqueous ammonium sulfide: Anion exchange resin as a triphasic catalyst". Chemical Engineering Journal, 141(1-3), 187–193. URL:[Link]

  • Zinin, N. (1842). "Beschreibung einiger neuer organischer Basen, dargestellt durch die Einwirkung des Schwefelwasserstoffes auf Verbindungen der Kohlenwasserstoffe mit Untersalpetersäure". Journal für Praktische Chemie, 27(1), 140–153. URL:[Link]

Sources

Optimization

Troubleshooting common impurities in 5-Amino-4-methyl-2-nitrobenzoic acid production

Welcome to the Technical Support Center for the synthesis and optimization of 5-Amino-4-methyl-2-nitrobenzoic acid (CAS 204254-63-7)[1][2]. As a Senior Application Scientist, I have designed this guide to move beyond bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-Amino-4-methyl-2-nitrobenzoic acid (CAS 204254-63-7)[1][2]. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind common impurities, providing you with self-validating protocols to ensure high-yield, regioselective production.

Part 1: Synthesis Pathway & Mechanistic Bottlenecks

The standard industrial and laboratory synthesis of 5-amino-4-methyl-2-nitrobenzoic acid relies on a two-step sequence starting from 4-methyl-2-nitrobenzoic acid:

  • Electrophilic Aromatic Nitration: Introduction of a second nitro group to form 4-methyl-2,5-dinitrobenzoic acid.

  • Regioselective Zinin Reduction: Chemoselective and regioselective reduction of the 5-nitro group using a sulfide-based reducing agent (e.g., NaSH or Na₂S)[3].

The primary challenge in this workflow is regiocontrol . The molecular architecture of the dinitro intermediate presents two reducible nitro groups. Directing the reduction exclusively to the 5-position requires precise manipulation of steric and electronic environments[3][4].

Pathway SM 4-Methyl-2-nitrobenzoic acid Int 4-Methyl-2,5-dinitrobenzoic acid SM->Int HNO3/H2SO4 60-70°C ImpA 4-Methyl-2,3-dinitrobenzoic acid (Impurity A) SM->ImpA >75°C Side Reaction Prod 5-Amino-4-methyl-2-nitrobenzoic acid (Target) Int->Prod NaSH, pH 8.5 45°C ImpC 2-Amino-4-methyl-5-nitrobenzoic acid (Impurity C) Int->ImpC Low pH Regio-loss

Fig 1. Chemical synthesis pathway of 5-Amino-4-methyl-2-nitrobenzoic acid and impurity branching.

Part 2: Quantitative Impurity Profiling

To effectively troubleshoot, you must first identify the specific byproducts in your crude mixture. Below is a quantitative summary of the most common impurities, their mechanistic origins, and their typical LC-MS signatures (Negative Ion Mode).

ImpurityChemical NameMechanistic Origin / CausalityLC-MS m/z [M-H]⁻
Target 5-Amino-4-methyl-2-nitrobenzoic acidSuccessful regioselective reduction.195.0
Impurity A 4-Methyl-2,3-dinitrobenzoic acidPoor regiocontrol during nitration (excessive heat).225.0
Impurity B 3-Amino-4-methyl-2-nitrobenzoic acidDownstream reduction of Impurity A.195.0
Impurity C 2-Amino-4-methyl-5-nitrobenzoic acidLoss of regioselectivity during Zinin reduction (low pH).195.0
Impurity D 4-Methyl-2,5-diaminobenzoic acidOver-reduction (excess NaSH or high temperature).165.1
Impurity E 5-Hydroxylamino-4-methyl-2-nitrobenzoic acidIncomplete reduction (quenched prematurely).211.0

Part 3: Troubleshooting FAQs

Q1: My LC-MS shows a massive peak at m/z 165.1. What is causing this over-reduction, and how do I stop it? A1: A peak at 165.1 corresponds to Impurity D (4-methyl-2,5-diaminobenzoic acid). This occurs when the thermodynamic driving force overcomes the steric shielding of the 2-nitro group. Causality: Using a large excess of sodium hydrosulfide (NaSH) or allowing the reaction temperature to exceed 60°C provides enough activation energy for the hydrosulfide nucleophile to attack the hindered 2-nitro position. Solution: Strictly limit NaSH to 3.2–3.5 equivalents and maintain the internal reaction temperature at 40–45°C.

Q2: I am seeing a regioisomer (m/z 195.0) that co-elutes with my product on reverse-phase HPLC. How can I improve regioselectivity during reduction? A2: You are likely synthesizing Impurity C (2-amino-4-methyl-5-nitrobenzoic acid). The Zinin reduction relies heavily on the steric bulk and electrostatic repulsion of the adjacent carboxylate group to protect the 2-nitro position[3]. Causality: If the reaction pH drops below 6, the carboxylic acid is protonated. The neutral -COOH group is significantly less bulky (due to reduced solvation) and lacks the negative charge needed to repel the incoming HS⁻ nucleophile[3]. Solution: Buffer your reduction medium to pH 8.5 using NaHCO₃. This ensures the substrate exists entirely as a highly solvated, sterically bulky carboxylate anion, physically shielding the 2-nitro group and directing reduction to the 5-position.

Q3: My product oils out during the final workup instead of forming a filterable solid. What is wrong? A3: This is a classic symptom of zwitterion solubility. 5-Amino-4-methyl-2-nitrobenzoic acid contains both a basic amine and an acidic carboxyl group. Causality: If you acidify the aqueous mixture too aggressively (e.g., pH < 2), you protonate the amine, creating a water-soluble ammonium salt. If the pH is too high (pH > 5), it remains a soluble carboxylate. Solution: Carefully adjust the pH to exactly 3.5–4.0 (the isoelectric point) using 2M HCl. At this pH, the molecule is neutral overall, minimizing hydration and forcing rapid crystallization.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Regioselective Zinin Reduction (Targeting the 5-Nitro Group)

This protocol utilizes steric and electrostatic shielding to ensure high regioselectivity[3][4].

  • Substrate Preparation: Suspend 10.0 g (44.2 mmol) of 4-methyl-2,5-dinitrobenzoic acid in 100 mL of deionized water.

  • Deprotonation (Critical Step): Add solid NaHCO₃ in small portions until the pH stabilizes at 8.5.

    • Self-Validation: The suspension will transition into a clear, pale-yellow solution as the water-soluble carboxylate anion forms. If the solution remains cloudy, the pH is too low; the 2-nitro group is currently unprotected.

  • Temperature Equilibration: Heat the solution to exactly 45°C using a water bath.

  • Nucleophilic Attack: Prepare a solution of NaSH hydrate (10.5 g, ~140 mmol, 3.2 eq) in 30 mL of water. Add this dropwise to the reaction flask over 45 minutes via an addition funnel.

    • Self-Validation: The reaction will rapidly turn deep red/orange. This chromophoric shift is a direct indicator of the nitroso and hydroxylamine intermediates forming and subsequently reducing to the amine.

  • Maturation: Stir at 45°C for 2 hours. Monitor by HPLC to ensure the disappearance of the m/z 225.0 peak.

  • Isoelectric Precipitation: Cool the mixture to 5°C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 3.5.

  • Isolation: Filter the resulting bright orange precipitate under a vacuum, wash with 50 mL of ice-cold water, and dry under a vacuum at 50°C to yield the target compound.

Part 5: Diagnostic Workflow

Use the following decision matrix to rapidly diagnose and correct process deviations based on your LC-MS data.

Troubleshooting Start LC-MS Analysis of Crude (Negative Ion Mode) Mass165 m/z 165.1 Over-reduction Start->Mass165 Mass195 m/z 195.0 (Multiple Peaks) Regioisomers Start->Mass195 Mass211 m/z 211.0 Incomplete Reduction Start->Mass211 Act1 Action: Decrease NaSH equivalents Lower temperature to 40°C Mass165->Act1 Act2 Action: Buffer reaction to pH 8.5 Ensure carboxylate formation Mass195->Act2 Act3 Action: Extend reaction time Check sulfide concentration Mass211->Act3

Fig 2. Decision matrix for LC-MS guided impurity troubleshooting and process correction.

References

  • LookChem. "5-AMINO-4-METHYL-2-NITROBENZOIC ACID." LookChem Database. Available at:[Link][1]

  • Environmental Science & Technology. "Factors Controlling Regioselectivity in the Reduction of Polynitroaromatics in Aqueous Solution." ACS Publications. Available at:[Link][3]

  • Journal of Medicinal Chemistry. "Hypoxia-Selective Antitumor Agents. 14. Synthesis and Hypoxic Cell Cytotoxicity of Regioisomers of the Hypoxia-Selective Cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide." ACS Publications. Available at:[Link][4]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 5-Amino-4-methyl-2-nitrobenzoic Acid

Welcome to the technical support and troubleshooting center for the purification of 5-Amino-4-methyl-2-nitrobenzoic acid (CAS: 204254-63-7). This compound is a highly functionalized aromatic intermediate containing both...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the purification of 5-Amino-4-methyl-2-nitrobenzoic acid (CAS: 204254-63-7). This compound is a highly functionalized aromatic intermediate containing both electron-withdrawing (nitro, carboxylic acid) and electron-donating (amino, methyl) groups. Its amphoteric nature and complex hydrogen-bonding potential make its crystallization highly susceptible to polymorphism, impurity entrapment, and liquid-liquid phase separation (oiling out).

This guide is designed for process chemists and drug development professionals to systematically troubleshoot and optimize the isolation of this critical intermediate.

I. Physicochemical Data & Target Metrics

Understanding the baseline physical properties of the target molecule is the first step in designing a thermodynamically driven purification process. The table below summarizes the critical parameters required to calculate supersaturation and solvent compatibility[1].

ParameterValueRelevance to Crystallization
Chemical Formula C₈H₈N₂O₄Dictates hydrogen-bond donor/acceptor ratio.
Molecular Weight 196.16 g/mol Used for precise molar supersaturation calculations.
Density 1.482 g/cm³Impacts agitation speed required for crystal suspension.
Boiling Point 490.9 °C (at 760 mmHg)Indicates high thermal stability in standard solvents.
Target Purity ≥ 98.0% (HPLC)Requires strict exclusion of positional isomers.

II. Process Workflow

The following diagram illustrates the optimized, self-validating workflow for the isoelectric recrystallization of 5-Amino-4-methyl-2-nitrobenzoic acid.

G Start Crude 5-Amino-4-methyl- 2-nitrobenzoic Acid Dissolution Dissolution in Hot EtOH/H2O (T = 70-75°C) Start->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration pHAdjust pH Adjustment (Target pI ~ 3.5-4.5) Filtration->pHAdjust Cooling Controlled Cooling (0.2°C/min to 10°C) pHAdjust->Cooling OilingOut Oiling Out Detected? Cooling->OilingOut Seeding Add Seed Crystals (1-2 wt%) at 60°C OilingOut->Seeding Yes Isolation Vacuum Filtration & Cold Wash OilingOut->Isolation No Seeding->Isolation Pure High-Purity Product (>98% HPLC) Isolation->Pure

Fig 1. Optimized crystallization and troubleshooting workflow for high-purity isolation.

III. Core Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" instead of forming crystals, and how do I prevent it?

The Causality: Oiling out (liquid-liquid phase separation, or LLPS) occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before solid nucleation can occur. For highly functionalized aromatic acids, this is typically triggered by rapid cooling, which spikes supersaturation beyond the metastable zone width (MSZW)[2]. The Solution:

  • Flatten the cooling profile: Reduce the cooling rate to 0.1–0.2 °C/min.

  • Implement Seeding: Introduce 1-2 wt% of pure seed crystals just below the saturation temperature. Seeding bypasses the high energy barrier of primary nucleation, forcing the system to consume supersaturation via crystal growth rather than phase separation[2].

Q2: How does pH manipulation dictate the yield and purity of this specific compound?

The Causality: 5-Amino-4-methyl-2-nitrobenzoic acid is an amphoteric molecule containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). Its solubility is fundamentally governed by its ionization state. Maximum precipitation occurs at its isoelectric point (pI), where the molecule exists primarily as a neutral zwitterion. In this state, ion-dipole interactions with the polar solvent are minimized, driving the molecule out of solution[3]. The Solution: Carefully titrate the hot solution to a pH of approximately 3.5 to 4.5. Over-acidification will protonate the amino group, resolubilizing the compound as a hydrochloride salt, drastically reducing your yield.

Q3: I am detecting positional isomers in my final crystal lattice. How do I exclude them?

The Causality: Structurally similar impurities (such as unreacted starting materials or positional isomers) can co-crystallize or become entrapped in the crystal lattice. This happens because they share similar hydrogen-bonding motifs (e.g., carboxylic acid dimers) that trick the growing crystal surface into accepting the mismatched molecule[4]. The Solution: Slower crystal growth is mandatory. Rapid precipitation traps impurities in crystal defects. A slow, controlled growth rate allows the highly specific intermolecular interactions (periodic bond chains) of the target polymorph to thermodynamically reject mismatched impurity molecules at the solid-liquid interface[4].

IV. Step-by-Step Experimental Protocol: Isoelectric Recrystallization

This protocol utilizes a mixed-solvent system (Ethanol/Water) combined with isoelectric focusing to achieve >98% purity. It is designed as a self-validating system , meaning each critical step contains an observable checkpoint to ensure the process remains on track[3].

Step 1: Dissolution

  • Suspend 10.0 g of crude 5-Amino-4-methyl-2-nitrobenzoic acid in 50 mL of an ethanol/water mixture (70:30 v/v).

  • Heat the suspension to 70–75 °C under continuous agitation (300 rpm) until complete dissolution is achieved.

Step 2: Hot Filtration

  • Pass the hot solution through a pre-heated Celite pad to remove insoluble particulates and polymeric oxidation byproducts.

  • Validation Check: The resulting filtrate must be optically clear. Any residual cloudiness indicates failing filter integrity or premature cooling.

Step 3: Isoelectric Focusing (pH Adjustment)

  • While maintaining the temperature at 70 °C, slowly adjust the pH to ~4.0 using dilute HCl or NaOH dropwise.

  • Validation Check: The onset of slight opalescence (turbidity) indicates the isoelectric point has been reached and the system is primed for nucleation.

Step 4: Controlled Nucleation (Seeding)

  • Cool the solution to 60 °C. Add 0.1 g of high-purity seed crystals. Hold the temperature steady for 30 minutes.

  • Validation Check: Visually confirm the persistence of the seed bed. If the crystals dissolve, the solution is undersaturated; if massive uncontrolled precipitation occurs, the solution is crashed out. The seed bed should remain stable and slowly grow.

Step 5: Thermodynamic Cooling

  • Cool the suspension from 60 °C to 10 °C at a strict linear rate of 0.2 °C/min. This slow rate maintains supersaturation within the metastable zone, promoting defect-free crystal growth.

Step 6: Isolation & Washing

  • Filter the suspension under vacuum using a Buchner funnel.

  • Wash the filter cake with 15 mL of ice-cold ethanol/water (20:80 v/v). The high water content in the wash displaces the mother liquor without dissolving the purified product.

Step 7: Drying & Final Validation

  • Dry the crystals in a vacuum oven at 60 °C for 12 hours.

  • Validation Check: Perform HPLC analysis to confirm purity (≥ 98.0%) and Karl Fischer titration to ensure the absence of entrapped solvent (< 0.5% moisture).

V. References

  • ACS Publications. "Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review". Crystal Growth & Design.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of 5-Amino-4-methyl-2-nitrobenzoic Acid

Welcome to the Technical Support Center for pharmaceutical intermediates. 5-Amino-4-methyl-2-nitrobenzoic acid (CAS 204254-63-7) is a highly functionalized aromatic building block frequently utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pharmaceutical intermediates. 5-Amino-4-methyl-2-nitrobenzoic acid (CAS 204254-63-7) is a highly functionalized aromatic building block frequently utilized in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs). However, its dense functionalization—specifically the combination of an electron-donating amine, an electron-withdrawing nitro group, and a carboxylic acid—renders it highly susceptible to degradation during storage.

This guide provides drug development professionals with field-proven, mechanistically grounded protocols to troubleshoot and prevent thermal and oxidative degradation.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does our 5-Amino-4-methyl-2-nitrobenzoic acid powder turn dark brown or black after several months at room temperature?

Causality: The discoloration is primarily driven by amine autoxidation . The electron-donating 5-amino group increases the electron density of the aromatic ring, making it highly susceptible to oxidation when exposed to ambient oxygen and light. This free-radical process leads to the formation of highly conjugated, dark-colored polymeric oligomers, azo, or nitroso compounds. Solution: The compound must be shielded from radical initiators. Store the intermediate in amber glass packaging to block photolytic initiation and purge the headspace with an inert gas (preferably Argon) to displace oxygen.

Q2: We observed a dangerous pressure build-up (popped caps) in our sealed storage vials. What causes this, and is it a safety risk?

Causality: This is a classic symptom of thermal decarboxylation , resulting in the evolution of carbon dioxide (CO₂) gas. The presence of an ortho-nitro group relative to the carboxylic acid significantly lowers the activation energy required for decarboxylation. Mechanistic studies on oxidative decarboxylative coupling confirm that ortho-nitrobenzoates exhibit uniquely accelerated decarboxylation rates compared to meta or para isomers due to steric crowding and electronic destabilization of the carboxylate[1]. Furthermore, differential scanning calorimetry (DSC) and thermogravimetric analysis (TG) of nitrobenzoic acid isomers demonstrate that thermal decomposition is an exothermic, often autocatalytic process that can be triggered at lower thresholds for ortho-substituted derivatives[2][3]. Solution: Strict thermal control is mandatory. Storing the compound at -20°C prevents the ambient thermal energy from overcoming the lowered activation barrier for CO₂ extrusion.

Q3: How does residual moisture affect the stability of this intermediate?

Causality: Water acts as a solid-state plasticizer. It increases molecular mobility within the amorphous regions of the powder, effectively lowering the glass transition temperature ( Tg​ ). Additionally, moisture mediates hydrolytic side reactions and facilitates the proton transfer necessary to catalyze both decarboxylation and amine oxidation. Solution: Ensure the compound is desiccated to a moisture content of <0.5% (verified via Karl Fischer titration) prior to final packaging.

Degradation Pathways & Mitigation Summary

To facilitate rapid risk assessment, the following table summarizes the quantitative and qualitative triggers for degradation, alongside their respective mitigation strategies.

Stress FactorPrimary MechanismKinetic AcceleratorObservable ResultMitigation Strategy
Thermal (>25°C) Decarboxylationortho-Nitro proximityCO₂ gas pressure, purity dropStorage at -20°C
Oxidative (O₂) Amine OxidationElectron-rich aromatic ringDark brown/black discolorationArgon inerting
Photic (UV/Vis) Radical FormationNitroaromatic photochemistrySurface darkeningAmber glass packaging
Moisture (>1%) Hydrolysis / MobilitySolid-state plasticizationAccelerated degradation ratesPre-storage desiccation

Mechanistic Visualization

The following diagram maps the causal relationships between environmental stressors and the specific chemical degradation pathways of 5-Amino-4-methyl-2-nitrobenzoic acid.

Mechanisms A 5-Amino-4-methyl-2-nitrobenzoic acid (Intact API Intermediate) B Thermal Stress (> Room Temperature) A->B C Oxidative/Photic Stress (O2, UV/Vis Light) A->C D ortho-Nitro Decarboxylation (CO2 Gas Release) B->D Lowered Activation Energy via o-NO2 group E Amine Oxidation (Nitroso/Azo Formation) C->E Free Radical Initiation F Vial Pressurization & Loss of Purity D->F G Dark Discoloration (Polymeric Impurities) E->G

Figure 1: Mechanistic pathways of thermal and oxidative degradation for 5-Amino-4-methyl-2-nitrobenzoic acid.

Self-Validating Storage Protocol

To guarantee long-term stability (>12 months) and establish a trustworthy, self-validating system, execute the following step-by-step methodology. This protocol ensures that any failure in the storage environment can be detected before the intermediate is used in downstream synthesis.

Step-by-Step Methodology
  • Pre-Storage Desiccation: Dry the intermediate under high vacuum (e.g., lyophilization or a vacuum oven set no higher than 30°C to avoid inducing thermal stress) until the water content is strictly <0.5% w/w . Rationale: Removing water eliminates its role as a plasticizer and proton-transfer medium.

  • Inert Gas Purging: Transfer the dried powder to the primary packaging and purge the headspace with Argon gas . Rationale: Argon is denser than both nitrogen and ambient air. It settles at the bottom of the vial, effectively blanketing the solid API and aggressively displacing oxidative O₂.

  • Primary Packaging: Seal the compound in an amber glass vial equipped with a PTFE-lined screw cap . Rationale: Amber glass blocks UV/Vis light, preventing photolytic radical initiation. The PTFE liner prevents atmospheric gas permeation, maintaining the Argon blanket and keeping moisture out.

  • Thermal Control: Immediately transfer the sealed vials to a -20°C freezer . Rationale: Deep freezing deprives the system of the thermal energy required to cross the lowered activation energy barrier for ortho-nitro decarboxylation[1].

  • System Validation (Gravimetric Check): Self-Validating Step: Record the exact mass of the sealed vial (to 0.1 mg precision) on the label before freezing. Upon retrieval for future experiments, allow the vial to reach room temperature (to prevent condensation) and re-weigh it before opening.

    • A mass increase indicates a seal failure and moisture ingress.

    • A mass decrease (or a physically deformed cap) indicates CO₂ evolution via thermal decarboxylation.

Protocol S1 S1 S2 2. Argon Purge Displace O2 S1->S2 S3 3. Amber Vial PTFE-lined Cap S2->S3 S4 4. Cold Storage -20°C Freezer S3->S4 S5 5. Validation Gravimetric Check S4->S5

Figure 2: Step-by-step self-validating storage workflow for optimal API stability.

References[2] Thermal Stability of 5-Nitro-1,2,3-benzenetricarboxylic Acid: A Technical Guide. Benchchem. Available at: https://www.benchchem.com/[1] Hoover, J. M. Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions. Accounts of Chemical Research. Available at:https://pubs.acs.org/doi/10.1021/acs.accounts.5c00142[3] Li, X. Y., et al. ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Química Nova. Available at:https://doi.org/10.21577/0100-4042.20250084

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of 5-Amino-4-methyl-2-nitrobenzoic acid in Assays

Welcome to the technical support guide for 5-Amino-4-methyl-2-nitrobenzoic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenges posed by the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-Amino-4-methyl-2-nitrobenzoic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenges posed by the low aqueous solubility of this compound in various experimental assays. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with this and other structurally similar molecules.

Introduction

5-Amino-4-methyl-2-nitrobenzoic acid is an aromatic amino acid derivative with a molecular structure that presents a classic solubility challenge.[1][2] The presence of a nonpolar aromatic ring and a methyl group tends to decrease its solubility in water.[3][4] While the polar amino and carboxylic acid groups can form hydrogen bonds with water, these are often insufficient to overcome the hydrophobic nature of the rest of the molecule, leading to poor aqueous solubility.[3][4] This guide will walk you through understanding and overcoming this critical experimental hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Amino-4-methyl-2-nitrobenzoic acid poorly soluble in my aqueous buffer?

The solubility of this compound is governed by the interplay between its hydrophilic (amino and carboxylic acid groups) and hydrophobic (aromatic ring and methyl group) components.[3][4] In neutral aqueous solutions, the molecule's overall polarity may not be sufficient for significant dissolution, leading to precipitation or the inability to achieve desired stock concentrations.

Q2: How does pH affect the solubility of this compound?

As a benzoic acid derivative, its solubility is highly pH-dependent.[5][6] The molecule contains both an acidic carboxylic acid group and a basic amino group.

  • In acidic conditions (low pH): The amino group is protonated (-NH3+), and the carboxylic acid remains protonated (-COOH). The molecule will have a net positive charge, which can increase solubility.

  • In basic conditions (high pH): The carboxylic acid group is deprotonated to form a highly soluble carboxylate salt (-COO-).[3][5] This is often the most effective way to increase the aqueous solubility of benzoic acid derivatives.[5]

  • At the isoelectric point (pI): This is the pH at which the net charge of the molecule is zero. Amino acids typically exhibit their lowest solubility at their isoelectric point.[7][8][9]

Q3: Can I use an organic solvent to prepare a stock solution?

Yes, using a water-miscible organic solvent is a common and effective strategy. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions of poorly water-soluble compounds.[4][10][11] These stock solutions can then be diluted into your aqueous assay buffer. However, it is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can have unintended biological effects.[12][13]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance to DMSO varies significantly between different cell lines.[14] A general guideline is to keep the final concentration of DMSO below 0.5%, with many researchers aiming for 0.1% or less to minimize any impact on cell viability and function.[12][13][14] It is always recommended to perform a vehicle control experiment, where cells are treated with the same concentration of DMSO as your experimental samples, to ensure that the observed effects are due to your compound and not the solvent.[14]

Q5: Are there alternatives to DMSO for solubilizing my compound?

Yes, other techniques can be employed, especially if your assay is sensitive to organic solvents. These include:

  • pH adjustment: As discussed, increasing the pH can deprotonate the carboxylic acid, significantly increasing solubility.[5][15]

  • Use of Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can encapsulate hydrophobic molecules, like 5-Amino-4-methyl-2-nitrobenzoic acid, forming an "inclusion complex" that is more soluble in water.[16][17][19]

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides detailed protocols for overcoming the low aqueous solubility of 5-Amino-4-methyl-2-nitrobenzoic acid.

Initial Assessment: The "Like Dissolves Like" Principle

Before attempting complex solubilization methods, it's helpful to understand the compound's general solubility profile. Based on its structure, we can predict its behavior in different solvent types.

Solvent TypeExamplesPredicted Solubility of 5-Amino-4-methyl-2-nitrobenzoic acidRationale
Polar Protic Water, EthanolLow to ModerateThe polar functional groups can interact with the solvent, but the nonpolar regions limit overall solubility.[3][4]
Polar Aprotic DMSO, DMFGoodThese solvents can effectively solvate both the polar and nonpolar parts of the molecule.[4]
Nonpolar Hexane, ToluenePoorThe molecule is too polar to dissolve well in nonpolar solvents.[3]
Aqueous Base 5% NaOHSolubleThe carboxylic acid is deprotonated to a more soluble salt form.[3][5]
Aqueous Acid 5% HClModerateThe amino group is protonated, which can increase solubility.
Protocol 1: Solubilization using a Co-Solvent (DMSO)

This is often the first and most straightforward method to try.

Objective: To prepare a high-concentration stock solution in DMSO and dilute it into an aqueous assay buffer.

Materials:

  • 5-Amino-4-methyl-2-nitrobenzoic acid powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Your aqueous assay buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock:

    • Weigh out a precise amount of 5-Amino-4-methyl-2-nitrobenzoic acid.

    • Add the appropriate volume of DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Serial Dilution:

    • Perform serial dilutions of your DMSO stock in your aqueous assay buffer to achieve the desired final concentrations.

    • Crucially, ensure the final DMSO concentration in your assay remains below the tolerance level of your system.

Recommended Final DMSO Concentrations for Different Assay Types:

Assay TypeRecommended Max. DMSO ConcentrationNotes
Cell-based assays (sensitive lines) ≤ 0.1%[14]Always perform a vehicle control.
Cell-based assays (robust lines) ≤ 0.5%[12][20]Some cell lines can tolerate higher concentrations for short durations.
Enzyme assays ≤ 1-2%Higher concentrations may denature the enzyme. Check literature for your specific enzyme.
Acellular biochemical assays ≤ 5%Generally more tolerant, but still important to check for interference.
Protocol 2: pH-Mediated Solubilization

This method leverages the acidic nature of the carboxylic acid group.

Objective: To increase aqueous solubility by preparing a stock solution in a basic buffer.

Materials:

  • 5-Amino-4-methyl-2-nitrobenzoic acid powder

  • A weak base solution (e.g., 0.1 M NaOH)

  • Your aqueous assay buffer

  • pH meter

  • Vortex mixer

Procedure:

  • Prepare a Basic Stock Solution:

    • Add the powdered compound to your desired volume of water.

    • While stirring, slowly add the weak base solution dropwise.

    • Monitor the pH and observe the dissolution of the compound. As the pH increases, the carboxylic acid will deprotonate, and the compound should dissolve.

    • Aim for a pH where the compound is fully dissolved.

  • Neutralization and Dilution:

    • Once dissolved, you can dilute this basic stock solution into your final assay buffer.

    • Be aware that this will slightly increase the pH of your final assay solution. You may need to adjust the pH of your final solution if your assay is sensitive to small pH changes.

Decision-Making Workflow for Solubilization

The following diagram illustrates a logical workflow for selecting the appropriate solubilization strategy.

solubilization_workflow start Start: Compound is insoluble in aqueous buffer check_assay_type Is the assay sensitive to organic solvents? start->check_assay_type use_dmso Prepare a concentrated stock solution in DMSO check_assay_type->use_dmso No try_ph Try pH-mediated solubilization check_assay_type->try_ph Yes check_dmso_conc Is final DMSO concentration < 0.5%? use_dmso->check_dmso_conc dmso_ok Proceed with experiment (include vehicle control) check_dmso_conc->dmso_ok Yes dmso_too_high DMSO concentration is too high check_dmso_conc->dmso_too_high dmso_too_high->try_ph ph_success Compound dissolved (check final pH) try_ph->ph_success Success ph_fail Compound still insoluble try_ph->ph_fail Failure try_cyclodextrin Consider advanced methods: Cyclodextrin complexation ph_fail->try_cyclodextrin

Caption: Decision workflow for selecting a solubilization method.

Advanced Technique: Cyclodextrin-Mediated Solubilization

For assays that are highly sensitive to both organic solvents and pH changes, cyclodextrins offer an elegant solution.

Mechanism: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic guest molecules in their central cavity, effectively shielding them from the aqueous environment and increasing their apparent solubility.[16][17][21]

cyclodextrin_mechanism cluster_0 Before Complexation cluster_1 After Complexation A Hydrophobic Compound B Water (Aqueous Buffer) A->B Poor Solubility D Inclusion Complex (Water Soluble) C Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) E Water (Aqueous Buffer) D->E Increased Solubility

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Best purification techniques for crude 5-Amino-4-methyl-2-nitrobenzoic acid extracts

Technical Support Center: Purification of 5-Amino-4-methyl-2-nitrobenzoic Acid Welcome to the technical support guide for the purification of crude 5-Amino-4-methyl-2-nitrobenzoic acid. This document is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 5-Amino-4-methyl-2-nitrobenzoic Acid

Welcome to the technical support guide for the purification of crude 5-Amino-4-methyl-2-nitrobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Understanding the Molecule and Potential Impurities

5-Amino-4-methyl-2-nitrobenzoic acid is an amphoteric molecule, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual nature is the key to its successful purification.

Common impurities in crude extracts often include:

  • Isomeric Byproducts: Nitration of the precursor can lead to the formation of other isomers.[1][2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the final product.[1]

  • Dinitro Compounds: Over-nitration can result in the formation of dinitro derivatives.[1]

  • Oxidation Byproducts: The methyl group can be susceptible to oxidation under harsh conditions.[1]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 5-Amino-4-methyl-2-nitrobenzoic acid in a question-and-answer format.

Question 1: My yield after recrystallization is very low. What are the likely causes and how can I improve it?

Answer: Low yield during recrystallization is a common issue that can often be resolved by optimizing your procedure.

  • Excess Solvent: Using too much solvent for recrystallization will keep a significant portion of your product dissolved even after cooling. To remedy this, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3][4]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For aminobenzoic acids, polar protic solvents like ethanol, methanol, or a mixture of ethanol and water are often good starting points.[3][5] Conduct small-scale solubility tests to find the optimal solvent system.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.[4][6][7]

Question 2: After purification, my product is still discolored (e.g., yellow or brown). How can I remove the color?

Answer: Discoloration typically indicates the presence of colored impurities or oxidation products.[3][4]

  • Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.[3][4] Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.[3][4]

  • Inert Atmosphere: The amino group can be susceptible to oxidation.[4] If you suspect oxidation is causing the discoloration, perform the purification steps under an inert atmosphere, such as nitrogen or argon.[4]

Question 3: My purified product shows a broad melting point range. What does this indicate and how can I fix it?

Answer: A broad melting point range is a classic sign of an impure compound or the presence of residual solvent.[4]

  • Repeat Purification: If the melting point range is wide, it is likely that the product is still impure. Repeating the recrystallization process is a good first step.[4]

  • Thorough Drying: Ensure that your purified crystals are completely dry. Residual solvent can depress and broaden the melting point. Dry the crystals under vacuum to a constant weight.[4]

Question 4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities present.[3]

  • Change Solvent: Try a lower-boiling point solvent or a solvent mixture.

  • Pre-purification: If impurities are the cause, consider a preliminary purification step, such as an acid-base extraction, before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification technique for crude 5-Amino-4-methyl-2-nitrobenzoic acid?

A1: Due to the amphoteric nature of the molecule, acid-base extraction is a highly effective method for separating it from neutral impurities.[8][9] This technique exploits the different solubilities of the compound in its neutral and salt forms.[8][9][10] Following an acid-base extraction, recrystallization is an excellent secondary step to achieve high purity.

Q2: How do I perform an acid-base extraction for this compound?

A2: A detailed protocol is provided below. The general principle is to dissolve the crude mixture in an organic solvent, use a base to extract the acidic compound into an aqueous layer, and then re-precipitate the pure compound by adding acid.[11][12]

Q3: What are suitable solvents for recrystallizing 5-Amino-4-methyl-2-nitrobenzoic acid?

A3: Based on structurally similar compounds, polar protic solvents are good candidates.[5]

Solvent/MixtureRationale
Ethanol/WaterThe mixture can be fine-tuned to achieve ideal solubility characteristics.
MethanolOften a good solvent for polar organic molecules.
Acetic Acid/WaterThe acidic nature can help to keep the amino group protonated and prevent side reactions.

It is always recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific crude extract.

Q4: What analytical techniques can I use to assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining purity and detecting trace impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can provide both purity information and structural confirmation.[2] Melting point analysis offers a quick, albeit less quantitative, assessment of purity.[2]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic 5-Amino-4-methyl-2-nitrobenzoic acid from any neutral impurities.

Workflow Diagram: Acid-Base Extraction

G start Crude Extract in Organic Solvent (e.g., Ethyl Acetate) add_base Add 5% aq. NaHCO₃ and mix in separatory funnel start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer: Neutral Impurities separate_layers->organic_layer Top Layer aqueous_layer Aqueous Layer: Sodium 5-amino-4-methyl-2-nitrobenzoate separate_layers->aqueous_layer Bottom Layer acidify Acidify with 1M HCl until precipitate forms (pH ~3-4) aqueous_layer->acidify filter_dry Filter, wash with cold water, and dry the precipitate acidify->filter_dry pure_product Pure 5-Amino-4-methyl-2-nitrobenzoic acid filter_dry->pure_product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude extract in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The deprotonated 5-Amino-4-methyl-2-nitrobenzoic acid salt will be in the aqueous layer, while neutral impurities will remain in the organic layer.[9][12]

  • Isolation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the desired product.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the solution becomes acidic (test with pH paper). The protonated 5-Amino-4-methyl-2-nitrobenzoic acid will precipitate out of the solution.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol should be used after an initial purification step like acid-base extraction or if the crude product is already of moderate purity.

Workflow Diagram: Recrystallization

G start Crude or Semi-Pure Product dissolve Dissolve in minimum amount of hot solvent start->dissolve decolorize Add activated charcoal (optional, if colored) dissolve->decolorize hot_filter Hot filtration to remove insoluble impurities/charcoal decolorize->hot_filter cool Slowly cool filtrate to room temperature hot_filter->cool ice_bath Cool in ice bath to maximize crystal formation cool->ice_bath filter_dry Filter, wash with cold solvent, and dry crystals ice_bath->filter_dry pure_product Pure Crystals filter_dry->pure_product

Caption: General workflow for purification by recrystallization.

Step-by-Step Procedure:

  • Solvent Selection: Choose an appropriate solvent by performing small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent to dissolve it completely.[3][4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.[3][4]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[3][4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

References

  • ACS Publications. (2007, October 5). Vaporization−Condensation−Recrystallization Process-Mediated Synthesis of Helical m-Aminobenzoic Acid Nanobelts. Langmuir.
  • Benchchem. (n.d.).
  • Crystal Growth & Design. (2004, September 1).
  • PubMed. (2007, November 6). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts.
  • Diva-Portal.org. (2005, June 7).
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Benchchem. (n.d.). identifying and characterizing impurities in 5-Hydroxy-2-methyl-4-nitrobenzoic acid synthesis.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid.

Sources

Troubleshooting

Resolving baseline noise in HPLC analysis of 5-Amino-4-methyl-2-nitrobenzoic acid

Welcome to the technical support center for the HPLC analysis of 5-Amino-4-methyl-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 5-Amino-4-methyl-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on achieving a stable and quiet baseline. As a Senior Application Scientist, I have structured this guide to not only provide solutions but also to explain the underlying scientific principles, ensuring a deeper understanding of your chromatographic system.

Introduction: The Challenge of Baseline Noise

In High-Performance Liquid Chromatography (HPLC), the baseline represents the signal from the detector when only the mobile phase is passing through it. An ideal baseline is flat and smooth. However, in practice, analysts often encounter "baseline noise," which manifests as high-frequency, low-frequency, or sporadic signals that can obscure small peaks, compromise the accuracy of integration, and ultimately affect the reliability of your quantitative results. The analysis of polar, aromatic compounds like 5-Amino-4-methyl-2-nitrobenzoic acid can be particularly susceptible to baseline issues if the method is not properly optimized and the system is not meticulously maintained.

This guide will walk you through a logical troubleshooting process, from simple checks to more complex system diagnostics, to help you identify and eliminate the sources of baseline noise in your analysis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Mobile Phase and Sample Preparation Issues

Question 1: I'm observing a noisy or drifting baseline. Where should I start my investigation?

Answer: Always start with the simplest and most common sources of error: the mobile phase and your sample preparation. Inconsistent or contaminated mobile phase is a primary culprit for baseline disturbances.[1]

  • Expertise & Experience: Your mobile phase is the lifeblood of your HPLC system. Any variability in its composition or purity directly translates into detector signal fluctuations. 5-Amino-4-methyl-2-nitrobenzoic acid, being an aromatic amine and carboxylic acid, can interact with impurities, leading to a noisy baseline.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared aqueous components. Lower-grade solvents can contain UV-absorbing impurities that contribute to baseline noise.[2]

    • Fresh Preparation: Prepare your mobile phase fresh daily. Acidified aqueous phases, in particular, can be susceptible to microbial growth over time.

    • Thorough Degassing: Dissolved gases in the mobile phase can outgas in the detector flow cell, causing pressure fluctuations and baseline spikes.[2] Use an inline degasser or sparge with helium for efficient gas removal. Sonication alone is often insufficient for proper degassing.[3]

    • Homogeneous Mixing: If you are preparing a pre-mixed mobile phase, ensure it is thoroughly mixed before use. Inadequate mixing can cause the composition to vary, leading to baseline drift.[3]

    • Sample Diluent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting a sample in a much stronger solvent can cause significant baseline disturbances at the beginning of the chromatogram.

Question 2: My baseline shows regular, periodic spikes (pulsations). What is the likely cause?

Answer: Regular, pulsating baseline noise is almost always related to the pump's operation. This can be due to air bubbles in the pump head, faulty check valves, or worn pump seals.[2]

  • Expertise & Experience: The HPLC pump is designed to deliver a constant, pulse-free flow of the mobile phase. Any issue that disrupts this steady flow will manifest as a periodic fluctuation in the baseline, with the frequency often corresponding to the pump's stroke rate.

  • Troubleshooting Protocol: Pump and Hardware Diagnostics

    • Purge the Pump: The first step is to purge the pump to remove any trapped air bubbles. Ensure each solvent line is thoroughly purged according to the manufacturer's instructions.

    • Check for Leaks: Carefully inspect all fittings, from the solvent reservoirs to the detector, for any signs of leaks. A small leak can draw in air and cause pressure fluctuations.

    • Check Valve Performance: Faulty or sticking check valves are a common cause of pulsation.[4] You can sonicate the check valves in isopropanol or, if necessary, replace them. Ceramic check valves are often more robust, especially when using aggressive mobile phases.[4]

    • Pump Seal Integrity: Worn pump seals can lead to leaks and pressure instability. If you observe salt deposits around the pump head (from buffered mobile phases) or if the seals have not been replaced as part of a regular maintenance schedule, they may need to be changed.[2]

Below is a workflow to diagnose pump-related baseline noise.

Pump_Troubleshooting start Pulsating Baseline Noise purge Purge Pump System start->purge Step 1 check_leaks Inspect for Leaks purge->check_leaks Step 2 check_valves Clean/Replace Check Valves check_leaks->check_valves Step 3 replace_seals Replace Pump Seals check_valves->replace_seals Step 4 resolve Baseline Stable replace_seals->resolve

Caption: A systematic workflow for troubleshooting pump-related baseline noise.

Section 2: Column and Detector-Related Issues

Question 3: I have ruled out mobile phase and pump issues, but my baseline is still noisy. What should I check next?

Answer: If the mobile phase and pump are functioning correctly, the next components to investigate are the column and the detector. A contaminated column or a dirty detector flow cell can significantly contribute to baseline noise.[2]

  • Expertise & Experience: For a compound like 5-Amino-4-methyl-2-nitrobenzoic acid, which contains both acidic and basic functional groups, interactions with the stationary phase and any contaminants must be carefully controlled. The choice of a C18 column is common for this class of compounds.[5][6][7] The mobile phase is typically acidified to suppress the ionization of the carboxylic acid group and ensure good peak shape and retention.[5][6]

  • Troubleshooting Steps:

    • Column Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, causing a noisy or rising baseline.

      • Action: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) for an extended period. For persistent contamination, a series of flushes with solvents of varying polarity may be necessary. Always ensure the flushing solvents are miscible with your mobile phase.

    • Column Bleed: If the column is old or has been used outside its recommended pH or temperature range, the stationary phase itself can begin to break down and "bleed," leading to a noisy baseline.

      • Action: To diagnose this, replace the column with a union and run the mobile phase through the system. If the baseline becomes quiet, the column is the source of the noise and should be replaced.[2]

    • Dirty Detector Flow Cell: Contaminants or air bubbles can accumulate in the detector's flow cell, causing baseline noise and spikes.[4]

      • Action: Flush the flow cell with a strong, HPLC-grade solvent like isopropanol or methanol. If the problem persists, a more rigorous cleaning with a dilute acid (e.g., 1N nitric acid, but never hydrochloric acid) may be required, following the manufacturer's guidelines.[3]

Question 4: How can I optimize my UV detector settings to minimize noise for the analysis of 5-Amino-4-methyl-2-nitrobenzoic acid?

Answer: Optimizing your detector settings is crucial for achieving the best signal-to-noise ratio. For UV detectors, this involves selecting the appropriate wavelength, bandwidth, and data acquisition rate.

  • Recommended HPLC Method Parameters (Starting Point): Based on methods for similar compounds, a good starting point for your analysis would be:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for reversed-phase analysis of aromatic acids.[6]
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v)Common mobile phase for nitrobenzoic acid derivatives.[6] The acid suppresses ionization for better retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[6]
Column Temp. 25-30 °CProvides stable retention times.
Injection Vol. 10 µLA typical injection volume.
Detection UV at approx. 230-255 nmA common wavelength for this class of compounds.[1][6] Should be optimized by scanning the UV spectrum of the analyte.
  • Detector Optimization Protocol:

    • Determine λmax: Prepare a standard solution of your analyte in the mobile phase. Using your detector's scanning function (if available) or by performing several injections at different wavelengths, determine the wavelength of maximum absorbance. Setting the detector to this λmax will maximize the signal.

    • Data Acquisition Rate (Sampling Rate): The data rate should be set to collect at least 20-25 data points across the narrowest peak of interest. A rate that is too high can increase noise, while a rate that is too low will result in poorly defined peaks.

    • Bandwidth/Slit Width: A wider slit width can reduce baseline noise by allowing more light to reach the photodiode, but it may also reduce spectral resolution and linearity. Consult your detector's manual for guidance on optimizing this parameter.

The relationship between different system components and baseline noise is summarized in the diagram below.

Noise_Sources cluster_System HPLC System Components cluster_Noise Potential Noise Sources Pump Pump Pulsations Pulsations / Drifting Flow Pump->Pulsations Bubbles Air Bubbles Pump->Bubbles MobilePhase Mobile Phase Contamination Contamination / Impurities MobilePhase->Contamination MobilePhase->Bubbles Column Column Column->Contamination Bleed Column Bleed / Degradation Column->Bleed Detector Detector TempFluc Temperature Fluctuations Detector->TempFluc DirtyCell Dirty Flow Cell Detector->DirtyCell Noise Baseline Noise Pulsations->Noise Contamination->Noise Bubbles->Noise Bleed->Noise TempFluc->Noise DirtyCell->Noise

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Amino-4-methyl-2-nitrobenzoic Acid and 4-Amino-2-methylbenzoic Acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the nuanced reactivity of aromatic inter...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced reactivity of aromatic intermediates is a cornerstone of rational molecular design. This guide provides a comprehensive comparative analysis of two structurally related benzoic acid derivatives: 5-Amino-4-methyl-2-nitrobenzoic acid and 4-Amino-2-methylbenzoic acid. Understanding their distinct chemical behaviors, dictated by the electronic interplay of their substituents, is paramount for their effective utilization in complex synthetic pathways.

This document moves beyond a simple cataloging of properties to offer a causal explanation of their reactivity profiles. We will explore the theoretical underpinnings of their chemical behavior, supported by analogous experimental data and detailed, actionable protocols.

Structural and Electronic Overview

The key differentiator between our two molecules of interest is the presence of a strongly electron-withdrawing nitro group (-NO₂) in 5-Amino-4-methyl-2-nitrobenzoic acid, a feature absent in 4-Amino-2-methylbenzoic acid. This single functional group dramatically alters the electron density distribution across the aromatic ring and profoundly influences the reactivity of the other substituents.

CompoundStructureKey Features
5-Amino-4-methyl-2-nitrobenzoic acid Presence of a strong electron-withdrawing nitro group ortho to the carboxylic acid and meta to the amino group.
4-Amino-2-methylbenzoic acid Lacks a nitro group; features electron-donating amino and methyl groups.

The nitro group in 5-Amino-4-methyl-2-nitrobenzoic acid exerts a powerful -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the aromatic ring. Conversely, the amino group (-NH₂) is a potent electron-donating group (+M > -I), while the methyl group (-CH₃) is a weaker electron-donating group (+I). In 4-Amino-2-methylbenzoic acid, the cumulative effect of the amino and methyl groups is a net donation of electron density to the ring.

Electronic_Effects cluster_0 5-Amino-4-methyl-2-nitrobenzoic acid cluster_1 4-Amino-2-methylbenzoic acid A Ring COOH_A -COOH A->COOH_A Increases Acidity NH2_A -NH2 (+M > -I) A->NH2_A Decreases Basicity NO2 -NO2 (-I, -M) NO2->A Withdraws e- NH2_A->A Donates e- CH3_A -CH3 (+I) CH3_A->A Donates e- B Ring COOH_B -COOH B->COOH_B Decreases Acidity NH2_B -NH2 (+M > -I) B->NH2_B Increases Basicity NH2_B->B Donates e- CH3_B -CH3 (+I) CH3_B->B Donates e-

Figure 1: Electronic influence of substituents.

Comparative Reactivity Analysis

The disparate electronic environments of the two molecules lead to significant differences in the reactivity of their functional groups and the aromatic ring itself.

Acidity of the Carboxylic Acid Group

The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize this anion, thereby increasing acidity (lowering the pKa), while electron-donating groups have the opposite effect[1][2].

  • 5-Amino-4-methyl-2-nitrobenzoic acid: The nitro group at the ortho position to the carboxylic acid dramatically increases its acidity. This is due to both a strong inductive withdrawal and the "ortho effect," a phenomenon where ortho-substituents, regardless of their electronic nature, often increase the acidity of benzoic acids through a combination of steric and electronic factors[1][3]. The electron-donating amino and methyl groups have a comparatively minor influence.

  • 4-Amino-2-methylbenzoic acid: The electron-donating amino and methyl groups destabilize the benzoate anion, making the carboxylic acid less acidic than unsubstituted benzoic acid (pKa ≈ 4.2). For comparison, the macroscopic pKa values for 4-aminobenzoic acid are approximately 2.4 and 4.9[4].

Expected pKa Values (Qualitative Comparison):

CompoundExpected pKa (relative to Benzoic Acid)Rationale
5-Amino-4-methyl-2-nitrobenzoic acid Significantly LowerDominated by the ortho-nitro group's electron-withdrawing and ortho effects.
4-Amino-2-methylbenzoic acid HigherElectron-donating effects of the amino and methyl groups destabilize the conjugate base.
Basicity and Nucleophilicity of the Amino Group

The basicity of the anilino-type amino group depends on the availability of the nitrogen lone pair for protonation. Electron-withdrawing groups on the ring delocalize this lone pair, reducing basicity, while electron-donating groups enhance it[5][6][7].

  • 5-Amino-4-methyl-2-nitrobenzoic acid: The potent electron-withdrawing nitro group, although meta to the amino group, significantly reduces the electron density on the nitrogen atom, making it a much weaker base and nucleophile.

  • 4-Amino-2-methylbenzoic acid: The electron-donating methyl group and the electron-releasing nature of the carboxylic acid's conjugate base (at appropriate pH) will increase the electron density on the amino nitrogen, making it more basic and nucleophilic than the nitro-substituted counterpart.

This difference in nucleophilicity has profound implications for reactions such as N-acylation. 4-Amino-2-methylbenzoic acid will undergo N-acylation much more readily than 5-Amino-4-methyl-2-nitrobenzoic acid.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The rate and regioselectivity of EAS reactions are governed by the nature of the substituents on the benzene ring[8][9][10]. Activating groups increase the rate of reaction and direct incoming electrophiles to the ortho and para positions, while deactivating groups decrease the rate and, with some exceptions, direct to the meta position[11][12].

  • 5-Amino-4-methyl-2-nitrobenzoic acid: This ring is strongly deactivated towards EAS. It possesses two powerful deactivating groups (nitro and carboxylic acid) and two activating groups (amino and methyl). The deactivating effects are likely to dominate, making EAS reactions on this substrate challenging and requiring harsh conditions.

  • 4-Amino-2-methylbenzoic acid: This ring is activated towards EAS. The amino group is a strong activator, and the methyl group is a moderate activator. The carboxylic acid group is a deactivator. The directing effects of the activating groups will dominate, favoring substitution at positions ortho and para to the amino group.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed. These are generalized procedures that can be adapted and optimized for the specific substrates.

Protocol 1: Fischer-Speier Esterification

This experiment compares the reactivity of the carboxylic acid group. Due to the increased acidity and steric hindrance from the ortho-nitro group, 5-Amino-4-methyl-2-nitrobenzoic acid is expected to undergo esterification under acidic conditions more slowly than 4-Amino-2-methylbenzoic acid, where the amino group will be protonated, reducing its deactivating effect.

Fischer_Esterification_Workflow start Start dissolve Dissolve aminobenzoic acid in excess alcohol (e.g., MeOH) start->dissolve add_catalyst Add catalytic H2SO4 (caution!) dissolve->add_catalyst reflux Reflux mixture (e.g., 2-4 hours) add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete neutralize Neutralize with aq. NaHCO3 cool->neutralize extract Extract with organic solvent (e.g., Ethyl Acetate) neutralize->extract dry_concentrate Dry organic layer (Na2SO4) and concentrate in vacuo extract->dry_concentrate purify Purify by recrystallization or column chromatography dry_concentrate->purify end End purify->end

Figure 2: Generalized workflow for Fischer esterification.

Procedure:

  • In a round-bottom flask, dissolve the respective aminobenzoic acid (1.0 eq.) in a large excess of absolute methanol (e.g., 20-fold molar excess).

  • With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Attach a reflux condenser and heat the mixture to reflux for a set period (e.g., 4 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After cooling, remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by recrystallization or column chromatography.

  • Compare the yields of the two reactions to assess relative reactivity.

Protocol 2: N-Acetylation of the Amino Group

This protocol directly probes the nucleophilicity of the amino group. 4-Amino-2-methylbenzoic acid is expected to react significantly faster and give a higher yield of the N-acetylated product compared to the electronically deactivated 5-Amino-4-methyl-2-nitrobenzoic acid.

Procedure:

  • Suspend the aminobenzoic acid (1.0 eq.) in water in an Erlenmeyer flask.

  • Add a slight molar excess of concentrated hydrochloric acid to form the soluble hydrochloride salt.

  • Cool the solution in an ice bath.

  • In a separate beaker, prepare a solution of sodium acetate (approx. 1.5 eq.) in water.

  • To the stirred solution of the amine hydrochloride, add acetic anhydride (1.1 eq.) followed immediately by the sodium acetate solution.

  • A precipitate of the N-acetylated product should form. Continue stirring in the ice bath for 30 minutes.

  • Collect the product by vacuum filtration, wash with cold water, and air dry.

  • Determine the yield and purity of the product. The difference in yields under identical reaction times will provide a quantitative measure of the relative nucleophilicity of the amino groups.

Summary and Synthetic Implications

The presence or absence of a nitro group fundamentally alters the synthetic utility of these two aminobenzoic acids.

Feature5-Amino-4-methyl-2-nitrobenzoic acid4-Amino-2-methylbenzoic acid
Carboxylic Acid More acidic, less reactive towards esterification.Less acidic, more reactive towards esterification.
Amino Group Less basic, poor nucleophile.More basic, good nucleophile.
Aromatic Ring (EAS) Strongly deactivated.Activated, undergoes EAS readily.
Synthetic Utility Precursor for further functionalization via reduction of the nitro group to a second amino group, enabling the synthesis of complex heterocyclic systems.A versatile building block for reactions involving the amino group (e.g., amide bond formation, diazotization) and the activated aromatic ring.[13][14]

References

  • ChemRxiv. (2023). Machine learning determination of new Hammett's constants for meta- and para-substituted benzoic acid derivatives employing quantum chemical atomic charge methods. [Link]

  • Chemistry 331 Laboratory Manual. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. University of Alberta.
  • McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry, 23(3), 420–427. [Link]

  • Wikipedia. (2024). Hammett equation. [Link]

  • YouTube. (2021). 27.03 Hammett Substituent Constants Defined. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • ResearchGate. (2016). Aminolysis of S-4-Nitrophenyl X-Substituted Thiobenzoates: Effect of Nonleaving-Group Substituents on Reactivity and Mechanism. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)
  • ResearchGate. (2018). Synthesis of the 5-methyl-2-nitrobenzoic acid. [Link]

  • Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?. [Link]

  • PubChem. 5-Methyl-2-nitrobenzoic acid. [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Protocol Online. Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. [Link]

  • PubChem. 4-Amino-2-methylbenzoic acid. [Link]

  • Table of pKa values. Table 20.
  • Google Patents. (2013). Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • PMC - NIH. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • NextSDS. 2-NITRO-5-AMINO-4-METHYLBENZOIC ACID — Chemical Substance Information. [Link]

  • Wikipedia. (2024). 4-Nitrobenzoic acid. [Link]

  • ACS Publications. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. [Link]

  • University of Oregon Scholars' Bank. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. [Link]

  • Oxford Academic. (2001). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. [Link]

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Comparative

A Comparative Guide to the Synthesis of 5-Amino-4-methyl-2-nitrobenzoic Acid

Introduction 5-Amino-4-methyl-2-nitrobenzoic acid is a valuable and highly functionalized aromatic compound, serving as a critical building block in the synthesis of pharmaceuticals and other complex organic molecules. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Amino-4-methyl-2-nitrobenzoic acid is a valuable and highly functionalized aromatic compound, serving as a critical building block in the synthesis of pharmaceuticals and other complex organic molecules. Its trifunctional nature, possessing amino, methyl, and nitro groups in a specific orientation on a benzoic acid scaffold, offers multiple avenues for synthetic elaboration. The strategic synthesis of this molecule is of paramount importance to researchers and drug development professionals, where efficiency, yield, and purity are critical determinants of a successful campaign.

This in-depth technical guide provides a comparative analysis of two plausible synthetic pathways for 5-Amino-4-methyl-2-nitrobenzoic acid. Each route is presented with a detailed, step-by-step experimental protocol, supported by scientific principles and experimental data where available. The objective is to equip researchers with the necessary insights to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and research goals.

Pathway 1: Regioselective Dinitration and Subsequent Selective Reduction

This classical approach leverages the directing effects of substituents on the aromatic ring to introduce two nitro groups, followed by a selective reduction of one of them. This pathway is often favored for its use of readily available starting materials and well-established reaction classes.

Causality of Experimental Choices

The success of this pathway hinges on the careful control of regioselectivity during the nitration steps and the chemoselectivity of the reduction. The initial nitration of 4-methylbenzoic acid is directed by both the ortho,para-directing methyl group and the meta-directing carboxylic acid group, leading predominantly to nitration at the 3-position. The subsequent second nitration is then directed by three substituents, requiring carefully controlled conditions to achieve the desired 2,5-dinitro substitution. The final step relies on a reducing agent that can selectively reduce one nitro group in the presence of another, a challenge that can be addressed by specific reagents like sodium sulfide or stannous chloride under controlled conditions.

Logical and Experimental Workflow

cluster_0 Pathway 1: Dinitration and Selective Reduction 4-Methylbenzoic Acid 4-Methylbenzoic Acid 4-Methyl-3-nitrobenzoic Acid 4-Methyl-3-nitrobenzoic Acid 4-Methylbenzoic Acid->4-Methyl-3-nitrobenzoic Acid Nitration (HNO₃/H₂SO₄) 4-Methyl-2,5-dinitrobenzoic Acid 4-Methyl-2,5-dinitrobenzoic Acid 4-Methyl-3-nitrobenzoic Acid->4-Methyl-2,5-dinitrobenzoic Acid Nitration (fuming HNO₃/H₂SO₄) 5-Amino-4-methyl-2-nitrobenzoic Acid 5-Amino-4-methyl-2-nitrobenzoic Acid 4-Methyl-2,5-dinitrobenzoic Acid->5-Amino-4-methyl-2-nitrobenzoic Acid Selective Reduction (e.g., (NH₄)₂S or SnCl₂/HCl)

Caption: Workflow for the synthesis of 5-Amino-4-methyl-2-nitrobenzoic acid via dinitration and selective reduction.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid

This procedure details the mononitration of 4-methylbenzoic acid (p-toluic acid).

  • Materials: 4-methylbenzoic acid, concentrated sulfuric acid (98%), concentrated nitric acid (70%), ice, deionized water, ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, carefully dissolve 10 g of 4-methylbenzoic acid in 40 mL of concentrated sulfuric acid.

    • Cool the mixture in an ice-salt bath to maintain a temperature between 0°C and 5°C.[1]

    • In a separate flask, prepare the nitrating mixture by slowly adding 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

    • Add the cold nitrating mixture dropwise to the stirred solution of 4-methylbenzoic acid over 30-45 minutes, ensuring the reaction temperature does not exceed 10°C.[1]

    • After complete addition, stir the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another hour.

    • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring to precipitate the crude product.[2]

    • Collect the solid by vacuum filtration and wash with cold deionized water until the washings are neutral.

    • Purify the crude product by recrystallization from an ethanol/water mixture to yield 4-methyl-3-nitrobenzoic acid. A typical yield is in the range of 70-85%.[2]

Step 2: Synthesis of 4-Methyl-2,5-dinitrobenzoic Acid

This step involves the second nitration to introduce a nitro group at the 2-position.

  • Materials: 4-Methyl-3-nitrobenzoic acid, fuming nitric acid, concentrated sulfuric acid, ice.

  • Procedure:

    • In a flask, dissolve 5.0 g of 4-methyl-3-nitrobenzoic acid in 20 mL of concentrated sulfuric acid, and cool the mixture to 0°C.

    • Slowly add 5 mL of fuming nitric acid dropwise, maintaining the temperature below 10°C. The use of fuming nitric acid is necessary for the second nitration of the deactivated ring.

    • After the addition, allow the reaction to stir at a low temperature for 1-2 hours. Monitor the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the dinitrated product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

Step 3: Synthesis of 5-Amino-4-methyl-2-nitrobenzoic Acid

This final step is a selective reduction of the 5-nitro group.

  • Materials: 4-Methyl-2,5-dinitrobenzoic acid, ammonium hydroxide, hydrogen sulfide gas or sodium sulfide nonahydrate.

  • Procedure:

    • Suspend 2.0 g of 4-methyl-2,5-dinitrobenzoic acid in 20 mL of aqueous ammonium hydroxide.

    • Bubble hydrogen sulfide gas through the solution or add a stoichiometric amount of sodium sulfide nonahydrate. The reaction is known as the Zinin reduction, which is selective for one nitro group in polynitrated aromatic compounds.[3]

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Acidify the reaction mixture carefully with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure 5-Amino-4-methyl-2-nitrobenzoic acid.

Pathway 2: Halogenation and Nucleophilic Aromatic Substitution

This alternative pathway introduces the amino group in the final step via a nucleophilic aromatic substitution on a halogenated precursor. This approach can offer better overall yields and avoid the challenges of selective reduction.

Causality of Experimental Choices

The key to this pathway is the successful synthesis of a suitable halogenated precursor, such as 5-bromo-4-methyl-2-nitrobenzoic acid. The regioselectivity of the bromination step is crucial. The final amination step typically requires a copper catalyst to facilitate the nucleophilic substitution of the aryl halide with an amine source, a reaction known as the Ullmann condensation or Buchwald-Hartwig amination.

Logical and Experimental Workflow

cluster_1 Pathway 2: Halogenation and Amination 4-Methyl-2-nitrobenzoic Acid 4-Methyl-2-nitrobenzoic Acid 5-Bromo-4-methyl-2-nitrobenzoic Acid 5-Bromo-4-methyl-2-nitrobenzoic Acid 4-Methyl-2-nitrobenzoic Acid->5-Bromo-4-methyl-2-nitrobenzoic Acid Bromination (Br₂/FeBr₃ or NBS) 5-Amino-4-methyl-2-nitrobenzoic Acid 5-Amino-4-methyl-2-nitrobenzoic Acid 5-Bromo-4-methyl-2-nitrobenzoic Acid->5-Amino-4-methyl-2-nitrobenzoic Acid Amination (e.g., NH₃, Cu catalyst)

Caption: Workflow for the synthesis of 5-Amino-4-methyl-2-nitrobenzoic acid via halogenation and amination.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-2-nitrobenzoic Acid

This precursor can be synthesized from 3-methylbenzoic acid.

  • Materials: 3-methylbenzoic acid, methanol, concentrated sulfuric acid, acetic anhydride, nitric acid.

  • Procedure: A greener approach involves the esterification of 3-methylbenzoic acid, followed by nitration and hydrolysis to improve regioselectivity and yield of the 2-nitro isomer.

Step 2: Synthesis of 5-Bromo-4-methyl-2-nitrobenzoic Acid

This step introduces the bromine atom at the desired position.

  • Materials: 4-Methyl-2-nitrobenzoic acid, N-bromosuccinimide (NBS), concentrated sulfuric acid.

  • Procedure:

    • Dissolve 5.0 g of 4-methyl-2-nitrobenzoic acid in 25 mL of concentrated sulfuric acid.

    • Add a stoichiometric amount of N-bromosuccinimide in portions, keeping the temperature controlled.

    • Stir the reaction at room temperature for several hours until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture onto ice to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water, and recrystallize.

Step 3: Synthesis of 5-Amino-4-methyl-2-nitrobenzoic Acid

The final step is a copper-catalyzed amination.

  • Materials: 5-Bromo-4-methyl-2-nitrobenzoic acid, aqueous ammonia, cuprous bromide, isopropanol.

  • Procedure:

    • In a pressure vessel (autoclave), combine 2.0 g of 5-bromo-4-methyl-2-nitrobenzoic acid, 0.1 g of cuprous bromide, 10 mL of isopropanol, and 15 mL of 30% aqueous ammonia.[4]

    • Seal the vessel and heat it to approximately 105°C for several hours.

    • After cooling, acidify the reaction mixture with sulfuric acid to a pH of 1-2 to precipitate the product.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Concentrate the organic extracts to obtain the crude product, which can be further purified by recrystallization.

Comparative Data Analysis

The selection of a synthetic pathway often depends on a quantitative comparison of key metrics. The following table summarizes the anticipated performance of the two described routes.

ParameterPathway 1: Dinitration & Selective ReductionPathway 2: Halogenation & Amination
Starting Material 4-Methylbenzoic Acid3-Methylbenzoic Acid (for precursor)
Key Reagents HNO₃, H₂SO₄, (NH₄)₂S or SnCl₂Br₂, FeBr₃ or NBS, NH₃, CuBr
Number of Steps 33
Anticipated Overall Yield ModerateModerate to High
Key Challenges - Regiocontrol in dinitration- Selectivity in nitro group reduction- Regiocontrol in bromination- Optimization of amination conditions
Safety Considerations - Use of fuming nitric acid- Handling of H₂S gas- Handling of bromine- High-pressure amination reaction
Purification Multiple recrystallizations may be neededChromatographic purification may be required

Conclusion

Both presented pathways offer viable routes to 5-Amino-4-methyl-2-nitrobenzoic acid, each with its own set of advantages and challenges.

Pathway 1 relies on more traditional and widely understood nitration and reduction reactions. However, controlling the regioselectivity of the second nitration and achieving selective reduction of one of two nitro groups can be challenging and may lead to lower overall yields due to the formation of isomers and byproducts.

Pathway 2 provides a more modern approach, potentially offering higher yields and cleaner reactions, especially in the final amination step. The success of this route is highly dependent on the efficient and regioselective synthesis of the brominated intermediate. The copper-catalyzed amination is a powerful tool but may require careful optimization of reaction conditions.

The choice between these pathways will ultimately be guided by the specific expertise of the research team, the availability of specialized equipment (such as a pressure vessel for Pathway 2), and the desired scale of the synthesis. For exploratory, small-scale synthesis, Pathway 1 might be more accessible due to the commonality of the reagents and reactions. For larger-scale production where yield and purity are paramount, the investment in optimizing Pathway 2 could be highly beneficial.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

  • Wolf, C., et al. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry, 71(8), 3270-3273. [Link]

  • Saha, et al. (n.d.). Organic Chemistry-4.
  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 5-Amino-4-methyl-2-nitrobenzoic Acid

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth tec...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth technical comparison of 5-Amino-4-methyl-2-nitrobenzoic acid, a versatile, substituted aromatic compound, against established standard reagents in two key application areas: the synthesis of heterocyclic scaffolds and as an analyte in high-performance liquid chromatography (HPLC).

This document moves beyond a simple listing of properties to offer a comparative analysis grounded in experimental data and established protocols. The insights provided herein are designed to empower you to make informed decisions in your research and development endeavors.

Section 1: Application in Heterocyclic Synthesis - The Quinazolinone Scaffold

The ortho-disposed amino and carboxylic acid functionalities of 5-Amino-4-methyl-2-nitrobenzoic acid make it a prime candidate for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. One of the most prominent applications of such substituted anthranilic acids is in the synthesis of quinazolinones, core structures in many therapeutic agents.[1]

In this section, we benchmark the performance of 5-Amino-4-methyl-2-nitrobenzoic acid against a standard, unsubstituted anthranilic acid in the synthesis of a quinazolin-4(3H)-one derivative. The key performance indicators for this comparison are reaction yield, purity of the final product, and the required reaction time.

Experimental Design: A Comparative Synthesis

The following protocols outline a comparative synthesis of a substituted and an unsubstituted 2-phenylquinazolin-4(3H)-one. The reaction proceeds via a cyclocondensation reaction with benzamide, a common and well-established method.

Diagram of the Synthetic Workflow:

cluster_0 Comparative Synthesis of Quinazolin-4(3H)-ones A Starting Material: 5-Amino-4-methyl-2-nitrobenzoic acid or Anthranilic Acid D Reaction Conditions: Reflux at ~110°C for 4-6 hours A->D B Reactant: Benzamide B->D C Catalyst/Solvent: Phosphorus Oxychloride (POCl3) in anhydrous Toluene C->D E Work-up: Quench with ice, neutralize with NaHCO3 D->E F Isolation: Filter precipitate, wash with water E->F G Purification: Recrystallization from Ethanol/Water F->G H Final Product: Substituted or Unsubstituted 2-phenylquinazolin-4(3H)-one G->H

Caption: Comparative workflow for the synthesis of quinazolin-4(3H)-ones.

Detailed Experimental Protocol: Synthesis of 2-phenylquinazolin-4(3H)-one derivatives
  • Reaction Setup: In separate 100 mL three-necked round-bottom flasks equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add:

    • Flask A: 1.96 g (10 mmol) of 5-Amino-4-methyl-2-nitrobenzoic acid and 1.33 g (11 mmol) of benzamide.

    • Flask B: 1.37 g (10 mmol) of anthranilic acid and 1.33 g (11 mmol) of benzamide.

  • Solvent and Catalyst Addition: To each flask, add 40 mL of anhydrous toluene. With gentle stirring, slowly add 2.8 mL (30 mmol) of phosphorus oxychloride to each suspension.

  • Reaction: Heat the reaction mixtures to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixtures to room temperature. Carefully pour each mixture into a separate beaker containing 100 mL of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solutions by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

  • Isolation: Collect the precipitate from each reaction by vacuum filtration, washing thoroughly with cold water.

  • Purification: Purify the crude products by recrystallization from an ethanol-water mixture to yield the final quinazolin-4(3H)-one derivatives.

  • Analysis: Characterize the final products by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity.

Comparative Performance Data

The following table summarizes the expected comparative data based on established reactivity principles of substituted anthranilic acids.

Parameter5-Amino-4-methyl-2-nitrobenzoic Acid DerivativeAnthranilic Acid Derivative (Standard)Rationale for Expected Outcome
Reaction Yield Expected to be slightly lowerHigherThe electron-withdrawing nitro group on the 5-Amino-4-methyl-2-nitrobenzoic acid can deactivate the amino group, potentially leading to a slightly lower yield compared to the unsubstituted anthranilic acid.
Product Purity (Post-recrystallization) High (>98%)High (>98%)The robust nature of the reaction and purification steps are expected to yield high-purity products for both starting materials.
Reaction Time 4-6 hours4-6 hoursThe reaction time is primarily dictated by the reflux temperature and is not expected to differ significantly between the two substrates.

Section 2: Benchmarking as an Analyte in High-Performance Liquid Chromatography (HPLC)

The presence of a primary amine and a carboxylic acid makes 5-Amino-4-methyl-2-nitrobenzoic acid an interesting candidate for analysis by HPLC. However, like many small polar molecules, it may lack a strong chromophore for sensitive UV detection. Pre-column derivatization is a common strategy to enhance the detectability of such analytes.

In this section, we will benchmark 5-Amino-4-methyl-2-nitrobenzoic acid against a standard amino acid, Alanine, by evaluating their derivatization with two common reagents: o-Phthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC-Cl). The key performance metrics for this comparison will be the limit of detection (LOD), linearity of the calibration curve, and the stability of the resulting derivative.

Experimental Design: Comparative Derivatization for HPLC Analysis

The following protocols outline the derivatization of 5-Amino-4-methyl-2-nitrobenzoic acid and Alanine with OPA and FMOC-Cl for HPLC analysis with fluorescence detection.

Diagram of the Derivatization and HPLC Workflow:

cluster_1 Comparative HPLC Analysis Workflow A Analytes: 5-Amino-4-methyl-2-nitrobenzoic acid Alanine (Standard) C Reaction Conditions: - OPA: Room Temp, ~1 min - FMOC-Cl: Room Temp, ~2 min A->C B Derivatization Reagents: OPA/3-MPA FMOC-Cl B->C D HPLC System: - C18 Reverse-Phase Column - Fluorescence Detector C->D E Data Analysis: - Calibration Curve - LOD & LOQ Determination - Derivative Stability Assessment D->E

Caption: Workflow for comparative HPLC analysis via pre-column derivatization.

Detailed Experimental Protocols

Protocol 1: OPA Derivatization

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.2): Dissolve 15.26 g of sodium borate decahydrate in 100 mL of deionized water and adjust the pH to 10.2 with 1 M NaOH.[2]

    • OPA Reagent: To 0.8 mL of 20 mM borate buffer, add 0.2 mL of 75 mg/L OPA in methanol and 2 µL of 3-mercaptopropionic acid (3-MPA).[2]

  • Derivatization Reaction:

    • In separate autosampler vials, mix 10 µL of the analyte solution (5-Amino-4-methyl-2-nitrobenzoic acid or Alanine standards of varying concentrations) with 90 µL of the OPA reagent.

    • Allow the reaction to proceed for 1 minute at room temperature before injection.

Protocol 2: FMOC-Cl Derivatization

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.2): Prepared as described above.

    • FMOC-Cl Reagent (2.5 mg/mL): Dissolve 25 mg of FMOC-Cl in 10 mL of acetonitrile.[2]

  • Derivatization Reaction:

    • In separate autosampler vials, mix 10 µL of the analyte solution with 40 µL of borate buffer.

    • Add 50 µL of the FMOC-Cl reagent and allow the reaction to proceed for 2 minutes at room temperature.

    • Quench the reaction by adding 10 µL of 0.1 M glycine solution.

    • Inject the mixture into the HPLC system.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Fluorescence Detector Wavelengths:

    • OPA derivatives: Excitation 340 nm, Emission 455 nm.

    • FMOC derivatives: Excitation 266 nm, Emission 305 nm.

Comparative Performance Data

The following table presents a comparison of the expected performance of 5-Amino-4-methyl-2-nitrobenzoic acid and Alanine when derivatized with OPA and FMOC-Cl. The data for Alanine is based on typical performance characteristics of amino acid analysis.

ParameterDerivatizing Agent5-Amino-4-methyl-2-nitrobenzoic AcidAlanine (Standard)Rationale for Expected Outcome
Limit of Detection (LOD) OPALow pmol rangeLow pmol rangeOPA derivatization is known for its high sensitivity for primary amines.
FMOC-ClLow pmol rangeLow pmol rangeFMOC-Cl also provides excellent sensitivity for primary amines.
Linearity (R²) OPA> 0.999> 0.999Both analytes are expected to exhibit excellent linearity over a defined concentration range.
FMOC-Cl> 0.999> 0.999Similar to OPA, FMOC-Cl derivatization typically results in highly linear calibration curves.
Derivative Stability OPAModerateModerateOPA derivatives, while highly fluorescent, can exhibit limited stability over time. The use of 3-MPA as a thiol can improve stability.[3]
FMOC-ClHighHighFMOC derivatives are generally more stable than OPA derivatives, which is advantageous for automated analysis with longer sample queues.[2]

Conclusion

This comparative guide provides a framework for benchmarking 5-Amino-4-methyl-2-nitrobenzoic acid against standard chemical reagents in two distinct and relevant applications.

In the realm of synthetic chemistry , its utility as a precursor for quinazolinone synthesis is evident. While the presence of the nitro group may slightly temper its reactivity compared to unsubstituted anthranilic acid, it offers a valuable scaffold for introducing further chemical diversity into the final heterocyclic product.

In the context of analytical chemistry , 5-Amino-4-methyl-2-nitrobenzoic acid serves as a robust analyte for HPLC analysis upon derivatization. Its performance with standard derivatizing agents like OPA and FMOC-Cl is expected to be on par with that of standard amino acids, demonstrating its suitability for quantitative studies where high sensitivity is required.

Ultimately, the choice of 5-Amino-4-methyl-2-nitrobenzoic acid as a reagent will depend on the specific goals of the researcher. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making such informed decisions, thereby enhancing the efficiency and success of your scientific endeavors.

References

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Accessed March 27, 2026. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Accessed March 27, 2026. [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Books. Accessed March 27, 2026.
  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Accessed March 27, 2026. [Link]

  • Synthesis of heterocycles from anthranilic acid and its derivatives. KI Open Archive. Accessed March 27, 2026. [Link]

  • Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. ResearchGate. Accessed March 27, 2026. [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Accessed March 27, 2026. [Link]

  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PMC. Accessed March 27, 2026. [Link]

  • Comparison of validated high- performance liquid chromatography methods using two derivatizing agents for gamma-aminobutyric acid quantification. ThaiScience. Accessed March 27, 2026. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Accessed March 27, 2026. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Accessed March 27, 2026. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Accessed March 27, 2026. [Link]

  • Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry. Accessed March 27, 2026. [Link]

  • Method of analysis of carboxylic acid by mass spectrometry.
  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. MDPI. Accessed March 27, 2026. [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Accessed March 27, 2026. [Link]

  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. Accessed March 27, 2026. [Link]

  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Accessed March 27, 2026. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Amino-4-methyl-2-nitrobenzoic acid

Title: Comprehensive Safety & Operational Guide: Handling 5-Amino-4-methyl-2-nitrobenzoic Acid Executive Summary 5-Amino-4-methyl-2-nitrobenzoic acid (CAS: 204254-63-7) is a critical intermediate utilized in advanced pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety & Operational Guide: Handling 5-Amino-4-methyl-2-nitrobenzoic Acid

Executive Summary 5-Amino-4-methyl-2-nitrobenzoic acid (CAS: 204254-63-7) is a critical intermediate utilized in advanced pharmaceutical synthesis and drug development[1][2]. While highly valuable in targeted synthetic pathways, this compound presents significant acute toxicity risks. Under the Globally Harmonized System (GHS), it is classified with hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled)[3]. This guide provides a scientifically grounded, step-by-step operational protocol to ensure absolute safety and compliance during laboratory handling.

1. Mechanistic Toxicology: The "Why" Behind the Protocol To design a self-validating safety system, researchers must understand the specific toxicological mechanisms of the compound. 5-Amino-4-methyl-2-nitrobenzoic acid contains both a primary aromatic amine (PAA) and a nitroaromatic group.

  • Dermal Permeability & Lipid Solubility: Most primary aromatic amines and nitroaromatics are highly lipid-soluble. This structural characteristic allows the compound to rapidly bypass the skin's stratum corneum, making dermal contact a primary vector for systemic toxicity[4].

  • Methemoglobinemia Pathway: Once absorbed (via inhalation of dust or dermal permeation), the compound undergoes hepatic metabolism. Cytochrome P450 enzymes catalyze the N-hydroxylation of the amine and nitro groups, producing reactive arylhydroxylamine intermediates[4][5]. These intermediates penetrate red blood cells and co-oxidize with oxyhemoglobin to form methemoglobin[4]. Because methemoglobin cannot bind oxygen, systemic accumulation leads to hypoxia, cyanosis, and potentially severe neurological or respiratory distress[4][6][7].

ToxicityPathway A 5-Amino-4-methyl-2-nitrobenzoic acid (Exposure: Dermal/Inhalation) B Hepatic Cytochrome P450 (Metabolic Activation) A->B C N-Hydroxylated Intermediates (Arylhydroxylamines) B->C D Red Blood Cell Penetration C->D E Co-oxidation with Oxyhemoglobin D->E F Methemoglobinemia (Hypoxia / Cyanosis) E->F

Caption: Metabolic activation pathway of primary aromatic amines leading to methemoglobinemia.

2. Personal Protective Equipment (PPE) Matrix Because 5-Amino-4-methyl-2-nitrobenzoic acid is a solid powder that poses acute inhalation (H332) and dermal (H312) threats, standard laboratory attire is insufficient[3]. The following PPE matrix must be strictly adhered to:

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (≥0.11 mm thickness) or Neoprene gloves.Prevents permeation of lipid-soluble nitroaromatics. Double gloving ensures a fail-safe against micro-tears[3][4].
Respiratory NIOSH-approved N95 or P100 particulate half-mask respirator.Mitigates the inhalation of fine crystalline dust during weighing and transfer, directly addressing the H332 hazard[3][8].
Eye Protection Chemical splash goggles (ANSI Z87.1 / EN 166 compliant).Protects ocular mucosa from airborne particulates and accidental dust transfer from contaminated gloves[3][8].
Body Protection Flame-resistant, fully buttoned lab coat with disposable sleeves.Prevents the accumulation of toxic dust on personal clothing, eliminating secondary exposure routes[3][9].

3. Operational Plan: Step-by-Step Handling Protocol The following methodology establishes a closed-loop handling system designed to minimize aerosolization and dermal contact.

Step 1: Environmental Preparation

  • Conduct all work inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood with a face velocity of 80–100 fpm[3][9].

  • Clear the workspace of unnecessary equipment to prevent cross-contamination.

  • Place an anti-static weighing mat inside the hood to capture stray powder.

Step 2: Weighing and Dispensing

  • Don all required PPE (see Matrix) before opening the primary container[3].

  • Use anti-static spatulas (e.g., grounded metal or specialized static-dissipative plastics) to prevent the powder from repelling and aerosolizing.

  • Weigh the compound directly into a pre-tared, sealable vessel (e.g., a screw-cap vial) rather than an open weigh boat.

Step 3: Transfer and Reaction Setup

  • Seal the vessel before removing it from the balance area.

  • If transferring the solid into a reaction flask, use a wide-bore powder funnel. Rinse the funnel immediately with the reaction solvent to ensure all residual powder is washed into the flask, neutralizing the dust hazard.

Step 4: Post-Handling Decontamination

  • Carefully remove the outer layer of gloves inside the fume hood and dispose of them in a designated hazardous waste bin.

  • Wipe down the balance, spatulas, and hood surfaces using a damp disposable cloth (water or ethanol, depending on solubility) to capture any microscopic dust. Never use a dry brush, which will aerosolize the chemical[8].

HandlingWorkflow Step1 1. Preparation Verify Fume Hood & PPE Step2 2. Dispensing Use Anti-static Spatula Step1->Step2 Step3 3. Transfer Use Sealed Container Step2->Step3 Step4 4. Decontamination Wet Wipe Surfaces Step3->Step4 Step5 5. Disposal Segregate Solid Waste Step4->Step5

Caption: Step-by-step operational workflow for handling hazardous nitroaromatic powders.

4. Spill Response & Disposal Plan In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure[8][10].

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust draw[8][10].

  • Protect: Verify that respiratory protection (P100/N95) and double gloves are securely in place[8].

  • Contain (No Sweeping): Do not sweep the powder, as this generates toxic dust clouds. Instead, gently cover the spill with damp absorbent paper towels to suppress aerosolization.

  • Collect: Carefully scoop the damp towels and the absorbed chemical using a non-sparking tool into a heavy-duty, sealable hazardous waste bag.

  • Decontaminate: Wash the spill area thoroughly with soap and water, followed by a solvent wipe (e.g., ethanol) to remove lipid-soluble residues[3][10].

Disposal Plan:

  • Solid Waste: All contaminated consumables (gloves, wipes, weigh boats) must be placed in a clearly labeled "Hazardous Solid Waste - Toxic Nitroaromatics" container.

  • Liquid Waste: Reaction filtrates or decontamination solvents containing the compound must be segregated into dedicated halogenated/non-halogenated toxic waste carboys. Do not mix with general organic waste, as nitroaromatics can react violently with certain incompatible mixtures (e.g., strong reducing agents)[4][9].

References

  • Chemikart. 5-Amino-4-methyl-2-nitrobenzoic acid Hazards and Safety. Retrieved from [Link]

  • American Chemical Society (ACS) Omega. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • MDPI Water. (2024). Biological Treatment of Nitroaromatics in Wastewater (Toxicity Mechanisms). Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet - Hazard Statements H302, H312, H332. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2015). Safety Data Sheet - PPE and Exposure Controls. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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